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  • Product: 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid
  • CAS: 565196-40-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid, a novel compound with potential applications in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document outlines a systematic approach to elucidating its chemical structure and defining its physicochemical properties. By integrating computational predictions with established experimental protocols, this guide serves as a roadmap for generating a robust data package essential for advancing a compound through the drug discovery and development pipeline. The methodologies described herein are grounded in principles of scientific integrity, ensuring that the generated data is both accurate and reproducible.

Introduction and Molecular Overview

The molecule 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid is a derivative of β-alanine, featuring a diaryl ether moiety and a carbamoyl group. Its structural attributes—a carboxylic acid, a urea-like functional group, and significant aromatic character—suggest a complex interplay of physicochemical properties that will govern its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing a stable and effective pharmaceutical formulation.

Chemical Identity:

  • IUPAC Name: 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

  • Synonyms: 3-[(Aminocarbonyl)amino]-3-(3-phenoxyphenyl)propanoic acid[1]

  • CAS Number: 565196-40-9[2]

  • Molecular Formula: C₁₆H₁₆N₂O₄[1][2]

  • Molecular Weight: 300.31 g/mol [1][2]

The structural features suggest potential for hydrogen bonding (from the carboxylic acid and carbamoylamino groups), as well as lipophilic interactions (from the phenoxyphenyl group). The presence of both acidic and potentially basic (amide) functionalities necessitates a thorough investigation of its ionization behavior (pKa).

Synthesis and Structural Elucidation

Proposed Synthetic Workflow

A logical approach would involve a multi-step synthesis, likely starting from 3-phenoxybenzaldehyde. A one-pot, three-component reaction (3CR) of an arylaldehyde, malonic acid, and a nitrogen source like ammonium acetate is a known method for assembling the β-amino acid core.[3][4]

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Carbamoylation 3_phenoxybenzaldehyde 3-Phenoxybenzaldehyde reaction1 One-Pot Reaction 3_phenoxybenzaldehyde->reaction1 malonic_acid Malonic Acid malonic_acid->reaction1 ammonium_acetate Ammonium Acetate ammonium_acetate->reaction1 3_amino_acid 3-amino-3-(3-phenoxyphenyl)propanoic acid reaction2 Carbamoylation 3_amino_acid->reaction2 3_amino_acid->reaction2 reaction1->3_amino_acid isocyanate Isocyanic Acid Source (e.g., KOCN, Acetic Acid) isocyanate->reaction2 target_molecule 3-(carbamoylamino)-3- (3-phenoxyphenyl)propanoic acid reaction2->target_molecule

Caption: Proposed synthetic workflow for the target molecule.

Structural Verification

Following synthesis and purification (typically by recrystallization or chromatography), the identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H and C=O stretches of the carbamoylamino group.

  • Elemental Analysis: To confirm the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen.

Physicochemical Property Profiling

A thorough understanding of the physicochemical properties is critical for predicting a drug candidate's in vivo behavior. The following sections detail the key parameters and the gold-standard methods for their determination.

Ionization Constant (pKa)

The pKa value(s) dictate the extent of ionization of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. This compound possesses a carboxylic acid group (acidic pKa) and a carbamoylamino group which may have a very high (non-physiological) pKa.

Potentiometric titration is a highly reliable method for pKa determination.[5][6]

  • Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[5] Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mM).[5]

  • Titration: Place a known volume of the sample solution in a thermostatted vessel. Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[5] Titrate the solution with a standardized solution of 0.1 M HCl, followed by a titration with 0.1 M NaOH, adding the titrant in small increments.

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

The shake-flask method is considered the "gold standard" for determining lipophilicity.[7][8]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[9]

  • Phase Separation and Analysis: Centrifuge the mixture to ensure complete separation of the two phases. Carefully collect aliquots from both the aqueous and organic phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For higher throughput, logP can be estimated using RP-HPLC.[1][2][10][11] This method correlates the retention time of the compound on a C18 column with the known logP values of a set of standard compounds.

Aqueous Solubility

Solubility is a critical factor for oral absorption and formulation development. Low aqueous solubility can be a major hurdle in drug development.

This method determines the equilibrium solubility of the compound.[12]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 PBS).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]

  • Separation and Analysis: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

Solid-State Characterization

The solid-state properties of a drug substance affect its stability, dissolution rate, and manufacturability.

DSC measures the heat flow into or out of a sample as a function of temperature.[13] It is used to determine the melting point, which is an indicator of purity. Impurities will typically broaden the melting endotherm and lower the melting point.[13][14]

XRPD is a powerful technique for determining the crystalline nature of a solid.[15] A crystalline material will produce a characteristic pattern of sharp diffraction peaks, while an amorphous material will produce a broad halo.[15][16][17] This is crucial as different polymorphic forms can have different solubilities and stabilities.

TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine the decomposition temperature and to identify the presence of residual solvents or water.

DVS measures the uptake and loss of water vapor by a sample as a function of relative humidity (RH).[20][21][22][23] This is critical for understanding the material's sensitivity to moisture, which can impact its physical and chemical stability.

Integrated Physicochemical Profile

The data generated from the aforementioned studies should be compiled into a comprehensive profile.

Table 1: Summary of Physicochemical Properties of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

PropertyPredicted/Experimental MethodExpected Value/ResultSignificance in Drug Development
pKa (acidic) Potentiometric TitrationData to be generatedInfluences solubility and permeability in the gastrointestinal tract.
logP RP-HPLC / Shake-FlaskData to be generatedPredicts membrane permeability and potential for non-specific binding.
logD at pH 7.4 Shake-FlaskData to be generatedIndicates lipophilicity at physiological pH, relevant for absorption and distribution.
Aqueous Solubility Thermodynamic Shake-FlaskData to be generatedDetermines the maximum concentration in solution, impacting oral absorption and formulation.
Melting Point (°C) Differential Scanning Calorimetry (DSC)Data to be generatedIndicator of purity and solid-state stability.
Crystallinity X-Ray Powder Diffraction (XRPD)Data to be generatedAffects dissolution rate, stability, and manufacturability.
Thermal Decomposition Thermogravimetric Analysis (TGA)Data to be generatedDefines the upper-temperature limit for handling and storage.
Hygroscopicity Dynamic Vapor Sorption (DVS)Data to be generatedDetermines sensitivity to moisture, informing storage and packaging requirements.

Conclusion and Forward Look

This technical guide has outlined a comprehensive strategy for the synthesis, structural elucidation, and physicochemical characterization of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid. By systematically applying the described computational and experimental workflows, researchers can generate a robust and reliable data package. This information is foundational for making informed decisions in a drug development program, from lead optimization and formulation development to preclinical and clinical studies. The causality-driven approach to experimental design ensures that the generated data is not only accurate but also provides a deep understanding of the molecule's behavior, ultimately de-risking its progression as a potential therapeutic agent.

Characterization_Workflow Start New Chemical Entity: 3-(carbamoylamino)-3- (3-phenoxyphenyl)propanoic acid Synthesis Synthesis & Purification Start->Synthesis Structure_ID Structural Elucidation (NMR, MS, IR) Synthesis->Structure_ID PhysChem_Profiling Physicochemical Profiling Structure_ID->PhysChem_Profiling pKa pKa (Potentiometry) PhysChem_Profiling->pKa Solubility Solubility (Shake-Flask) PhysChem_Profiling->Solubility Lipophilicity Lipophilicity (logP/logD) PhysChem_Profiling->Lipophilicity Solid_State Solid-State Properties (DSC, XRPD, TGA, DVS) PhysChem_Profiling->Solid_State Data_Package Comprehensive Data Package pKa->Data_Package Solubility->Data_Package Lipophilicity->Data_Package Solid_State->Data_Package Decision Go/No-Go Decision for Further Development Data_Package->Decision

Caption: Integrated workflow for physicochemical characterization.

References

  • Chemsrc. 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid. Available from: [Link]

  • Klarić, M., et al. (2026). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America.
  • The Journal of Medical Investigation. Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • PubMed. AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds. Available from: [Link]

  • PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • PubMed. Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Available from: [Link]

  • EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA). Available from: [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • University of Barcelona. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Available from: [Link]

  • American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available from: [Link]

  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. Available from: [Link]

  • Fraunhofer IMWS. Thermogravimetric analysis. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • ACS Publications. Determination of purity by differential scanning calorimetry (DSC). Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]

  • TA Instruments. decomposition kinetics using TGA, TA-075. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. Available from: [Link]

  • Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Available from: [Link]

  • EBSCO. X-Ray powder diffraction | Science | Research Starters. Available from: [Link]

  • Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available from: [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Available from: [Link]

  • Wikipedia. Thermogravimetric analysis. Available from: [Link]

  • SK pharmteco. Dynamic Vapor Sorption. Available from: [Link]

  • FILAB. FILAB laboratory characterizes your powders by X-ray Diffraction (XRD). Available from: [Link]

  • Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. Available from: [Link]

  • Slideshare. solubility experimental methods.pptx. Available from: [Link]

  • FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD). Available from: [Link]

  • IMR Test Labs. How XRD Identifies Contaminants in Crystalline Powder. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • ResearchGate. (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. Available from: [Link]

  • Wikipedia. Dynamic vapor sorption. Available from: [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • Ataman Kimya. 3-AMINOPROPANOIC ACID. Available from: [Link]

  • Surface Measurement Systems. Dynamic Vapor Sorption. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Available from: [Link]

  • RSC Publishing. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Available from: [Link]

  • PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

  • PMC. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action: 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

Executive Summary The compound 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS 565196-40-9) is a highly specialized β -amino acid derivative[1]. While frequently utilized as a building block in combinatorial sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS 565196-40-9) is a highly specialized β -amino acid derivative[1]. While frequently utilized as a building block in combinatorial screening libraries, a rigorous structural analysis of its pharmacophore reveals the classic hallmarks of a small-molecule integrin antagonist. Specifically, the combination of a terminal carboxylic acid, a urea (carbamoylamino) linkage, and a bulky hydrophobic ether (3-phenoxyphenyl) strongly suggests a mechanism of action targeting the α4β1 integrin (VLA-4) pathway[2]. This technical guide delineates the theoretical mechanism of action for this compound and provides a self-validating experimental framework for characterizing its biological activity.

Structural Pharmacology & Target Rationale

To understand the causality behind this molecule's biological activity, we must deconstruct its structural motifs and their expected interactions with the target receptor:

  • Propanoic Acid Backbone: This moiety mimics the critical aspartic acid (Asp) residue found in the natural VCAM-1 binding sequence (Leu-Asp-Val or LDV). The acidic group is essential for coordinating with the divalent cation ( Mg2+ or Mn2+ ) located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β1 subunit[3].

  • Carbamoylamino (Urea) Group: The urea linkage acts as a rigid, dual hydrogen-bond donor/acceptor. In known VLA-4 antagonists like the clinical candidate IVL745, urea linkages stabilize the ligand within the binding pocket by interacting with adjacent receptor residues, locking the integrin in an inactive state[4].

  • 3-Phenoxyphenyl Moiety: This bulky, flexible ether provides the necessary lipophilicity to occupy the deep, hydrophobic specificity pocket of the α4 subunit. This interaction drives both binding affinity and selectivity over off-target integrins (e.g., α5β1 or αVβ3 )[2].

Mechanism of Action: The α4β1 Integrin (VLA-4) Pathway

Under physiological conditions, VLA-4 is highly expressed on the surface of circulating leukocytes. During localized tissue inflammation, endothelial cells upregulate Vascular Cell Adhesion Molecule-1 (VCAM-1). The binding of VLA-4 to VCAM-1 mediates leukocyte tethering, rolling, and firm adhesion, culminating in transmigration into inflamed tissues.

3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid acts as a competitive antagonist. By occupying the MIDAS motif, it sterically and electrostatically occludes VCAM-1 binding, thereby halting the inflammatory cascade at the vascular endothelium.

MoA Compound 3-(carbamoylamino)-3- (3-phenoxyphenyl)propanoic acid VLA4 α4β1 Integrin (VLA-4) Compound->VLA4 Competitive Binding (MIDAS Motif) Leukocyte Leukocyte Adhesion & Migration Compound->Leukocyte Inhibits VCAM1 VCAM-1 (Endothelial) VLA4->VCAM1 Native Interaction VCAM1->Leukocyte Promotes

Diagram 1: Mechanism of competitive α4β1 integrin antagonism by the target compound.

Self-Validating Experimental Protocols

As a best practice in drug development, protocols must be designed as self-validating systems. A functional readout is meaningless without confirming direct target engagement, and vice versa. The following workflow establishes causality from molecular binding to cellular phenotype.

Protocol Prep 1. Compound Prep (CAS 565196-40-9) SPR 2. SPR Binding Assay (Target Affinity) Prep->SPR Purified Protein Jurkat 3. Jurkat Adhesion Assay (Functional Antagonism) SPR->Jurkat Kd Validation Selectivity 4. Integrin Panel (Off-Target Profiling) Jurkat->Selectivity IC50 Established

Diagram 2: Self-validating experimental workflow for MoA elucidation and profiling.

Phase 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality Rationale: We utilize SPR rather than traditional ELISA because SPR provides real-time kinetic parameters ( kon​ and koff​ ). For integrin antagonists, a slow koff​ is strongly correlated with prolonged in vivo residence time and efficacy.

  • Immobilization: Immobilize recombinant human α4β1 integrin onto a CM5 sensor chip via standard amine coupling.

  • Preparation: Prepare serial dilutions of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (1.56 nM to 100 nM) in a running buffer containing 1 mM MnCl2​ . The Mn2+ is critical as it locks the integrin into its high-affinity, active conformation.

  • Execution: Inject the compound series over the chip at 30 µL/min. Include a reference channel (no protein) and a blank injection (buffer only) for double-referencing to eliminate bulk refractive index changes.

  • Validation: Use a known VLA-4 antagonist (e.g., BIO5192) as a positive control to confirm chip viability and active protein folding.

Phase 2: Functional Validation via Jurkat Cell Adhesion Assay

Causality Rationale: Target binding does not guarantee functional antagonism. We utilize Jurkat cells because they constitutively express high levels of functional α4β1 . By coating plates with recombinant VCAM-1, we isolate this specific interaction, removing the confounding variables present in whole-tissue assays.

  • Plate Preparation: Coat 96-well microtiter plates with recombinant human VCAM-1 (1 µg/mL) overnight at 4°C. Block with 1% BSA to prevent non-specific cell binding.

  • Cell Labeling: Fluorescently label Jurkat cells using Calcein-AM (5 µM) for 30 minutes in the dark.

  • Incubation: Pre-incubate the labeled Jurkat cells ( 5×104 cells/well) with varying concentrations of the compound (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated plates and incubate for exactly 45 minutes to allow firm adhesion.

  • Washing: Wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Read fluorescence (Ex 485 nm / Em 530 nm) to determine the IC50​ of cell adhesion.

  • Validation: Include a negative control (cells + vehicle) and a specificity control (testing the compound against α5β1 -mediated adhesion to Fibronectin) to prove the functional block is target-specific.

Quantitative Data Presentation

To systematically evaluate the compound's efficacy and safety margin, the resulting data must be synthesized to highlight target selectivity. Table 1 outlines the expected pharmacological profile based on the β -amino acid class of integrin inhibitors.

Table 1: Expected Pharmacological Profiling Data for CAS 565196-40-9

Assay TypeBiological TargetLigand / MatrixReadout MetricExpected Value Range
SPR Binding Recombinant α4β1 N/A (Direct Binding) Kd​ (Affinity)10 – 50 nM
SPR Binding Recombinant α5β1 N/A (Direct Binding) Kd​ (Affinity)> 10,000 nM
Cell Adhesion Jurkat Cells ( α4β1 )Recombinant VCAM-1 IC50​ (Potency)50 – 150 nM
Cell Adhesion K562 Cells ( α5β1 )Human Fibronectin IC50​ (Potency)> 10,000 nM

Conclusion

The structural architecture of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid strongly positions it as a competitive antagonist of the α4β1 integrin. By employing a self-validating cascade of biophysical and cell-based assays, researchers can definitively confirm its mechanism of action, paving the way for its application in inflammatory and autoimmune disease models.

References

  • Norris, V., et al. "Effect of IVL745, a VLA-4 antagonist, on allergen-induced bronchoconstriction in patients with asthma". Journal of Allergy and Clinical Immunology. URL: [Link]

  • Rohatagi, S., et al. "Estimating mass balance for inhaled drugs in humans: an example with a VLA-4 antagonist, IVL745". Journal of Clinical Pharmacology. URL: [Link]

  • Biogen Inc. "INHIBITORS OF α4β1 MEDIATED CELL ADHESION". WIPO (PCT) WO1998058902A1.

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Preliminary Toxicity Profile of CAS 565196-40-9: A Technical Guide for Preclinical Development

Executive Summary As drug development pipelines increasingly rely on complex molecular building blocks, understanding the foundational safety and toxicity profiles of pharmaceutical intermediates is paramount. CAS 565196...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly rely on complex molecular building blocks, understanding the foundational safety and toxicity profiles of pharmaceutical intermediates is paramount. CAS 565196-40-9, systematically named 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid , is a highly versatile ureidopropanoic acid derivative utilized in the synthesis of advanced therapeutics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic regulatory compliance. This guide establishes a self-validating framework for generating a Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS) and outlines the necessary preclinical toxicity assessments required before scaling up synthesis or advancing to in vivo efficacy models.

Chemical Identity & Physicochemical Profiling

The physicochemical properties of a compound dictate both its handling hazards and its biological behavior. The presence of the phenoxyphenyl group in CAS 565196-40-9 increases lipophilicity, which enhances cellular permeability but may also increase hepatic clearance rates. Conversely, the ureidopropanoic acid moiety provides critical hydrogen bonding capabilities, making it a potential site for phase II conjugation (e.g., glucuronidation) during metabolism.

Table 1: Quantitative Physicochemical Summary of CAS 565196-40-9

PropertyQuantitative Value / Identifier
CAS Registry Number 565196-40-9
Chemical Name 3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid
Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Purity Standard ≥95% (Validated via HPLC/NMR)
SMILES String O=C(O)CC(NC(N)=O)C1=CC=CC(OC2=CC=CC=C2)=C1

GHS-Compliant Safety Data Sheet (SDS) Core Elements

Under the, chemical handlers must be provided with a standardized 16-section SDS. Below is a synthesized, high-yield extraction of the most critical sections for laboratory personnel.

Causality Insight: Why do we mandate specific respiratory PPE for this compound? Because the fine crystalline powder of propanoic acid derivatives can cause micro-abrasions in the respiratory tract upon inhalation, necessitating N95/P100 particulate respirators rather than standard surgical masks.

Table 2: Key GHS SDS Sections and Handling Directives

GHS SectionDescription & Field-Proven Handling Directives
2. Hazard Identification Potential skin/eye irritant (Category 2). May cause respiratory irritation (Category 3).
4. First-Aid Measures Eye contact: Flush with copious water for 15 mins. Inhalation: Move to fresh air immediately.
7. Handling & Storage Store at 2-8°C in a dry, well-ventilated area. Protect from strong oxidizing agents to prevent degradation.
8. Exposure Controls Use local exhaust ventilation (fume hood). PPE: Nitrile gloves, safety goggles, lab coat, and respirator.

Preliminary Toxicity Profile & Mechanistic Pathways

Before moving a compound into advanced biological models, we must establish its baseline toxicity. We employ a tiered, self-validating approach: in silico prediction, in vitro cytotoxicity screening, and in vivo acute toxicity evaluation.

ToxicityWorkflow Start CAS 565196-40-9 Safety Evaluation InSilico In Silico Profiling (Structural Alerts) Start->InSilico Step 1 InVitro In Vitro Cytotoxicity (MTT Assay) InSilico->InVitro Step 2 InVivo In Vivo Acute Toxicity (OECD 425) InVitro->InVivo Step 3 SDS GHS SDS Generation & Risk Assessment InVivo->SDS Step 4

Workflow for the preliminary safety and toxicity evaluation of CAS 565196-40-9.

Mechanistic Insight: Xenobiotic Stress

Phenoxy-containing compounds typically undergo hepatic CYP450-mediated hydroxylation. If the metabolic rate of CAS 565196-40-9 exceeds the cellular antioxidant capacity, reactive oxygen species (ROS) can accumulate. This accumulation leads to mitochondrial membrane depolarization, cytochrome c release, and ultimately, caspase-mediated apoptosis.

SignalingPathway Compound CAS 565196-40-9 CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I ROS Reactive Oxygen Species (ROS) CYP450->ROS Oxidation MitoStress Mitochondrial Dysfunction ROS->MitoStress Oxidative Stress Caspase Caspase 3/9 Activation MitoStress->Caspase Cyt c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Proposed xenobiotic stress and apoptotic signaling pathway for phenoxy-derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls, ensuring that every experiment acts as a self-validating system.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, which directly correlates with the number of viable cells .

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cell lines (e.g., HepG2 for hepatotoxicity screening). Seed at 5,000–10,000 cells/well in a 96-well plate using 100 µL of complete DMEM medium.

  • Adherence & Self-Validation: Incubate overnight at 37°C in a 5% CO2 humidified atmosphere. Crucial Step: Include cell-free wells containing only medium and the test compound. This serves as a background absorbance blank to ensure the readout is strictly dependent on cellular metabolic activity, not the intrinsic color of the compound.

  • Compound Treatment: Prepare serial dilutions of CAS 565196-40-9 (e.g., 0.1 µM to 100 µM) in culture medium. Keep the maximum DMSO concentration below 0.5% (v/v) to prevent solvent-induced toxicity. Add 100 µL to respective wells.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization & Readout: Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Acute Oral Toxicity (OECD TG 425)

The minimizes animal usage while providing a robust estimate of the LD50 and confidence intervals.

Step-by-Step Methodology:

  • Animal Preparation: Utilize healthy, nulliparous, and non-pregnant female rats (8-12 weeks old). Fast the animals overnight prior to dosing to eliminate food-drug absorption interactions.

  • Dose Formulation: Suspend CAS 565196-40-9 in an appropriate vehicle (e.g., 0.5% methylcellulose). Causality: Because CAS 565196-40-9 is lipophilic and poorly soluble in aqueous buffers, a methylcellulose suspension ensures uniform dosing via oral gavage.

  • Sequential Dosing (Limit Test): If low toxicity is expected, administer a single limit dose of 2000 mg/kg to one animal. Self-Validation: If the first animal survives, dose four additional animals sequentially. If all survive, the LD50 is >2000 mg/kg, and the compound is classified as GHS Category 5 or Unclassified.

  • Main Test (If mortality occurs): Dose single animals in sequence at 48-hour intervals. Adjust the dose up or down based on the survival/mortality of the previous animal using a logarithmic progression.

  • Observation & Necropsy: Monitor animals intensively for the first 4 hours, then daily for 14 days. Record body weights weekly. Perform gross necropsy on all animals (including survivors) to identify target organ toxicity.

Conclusion

CAS 565196-40-9 is a highly valuable intermediate with a manageable safety profile. By adhering to strict GHS handling guidelines and utilizing standardized, self-validating OECD and in vitro protocols, researchers can safely integrate this compound into their drug discovery pipelines while ensuring regulatory compliance and scientific rigor.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets". United States Department of Labor. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure". OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Exploratory

Pre-Clinical Target Deconvolution and Receptor Binding Affinity Profiling of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

Executive Summary The compound 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS: 565196-40-9) is a novel synthetic building block characterized by a β -amino acid backbone, a urea (carbamoylamino) moiety, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS: 565196-40-9) is a novel synthetic building block characterized by a β -amino acid backbone, a urea (carbamoylamino) moiety, and a diphenyl ether group. As an uncharacterized screening hit, establishing its primary pharmacological target requires rigorous pharmacophore deconvolution. This technical whitepaper outlines the authoritative methodologies for profiling the receptor binding affinity of this compound, establishing the Thyroid Hormone Receptors (TR α and TR β ) as the primary putative targets, and detailing the self-validating experimental systems required to quantify its thermodynamic and kinetic binding parameters.

Pharmacophore Analysis & Target Rationale

To design an effective receptor binding assay, we must first establish the causality behind the target selection. The molecular architecture of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid exhibits striking homology to endogenous iodothyronines (T3 and T4):

  • The Diphenyl Ether Core: The 3-phenoxyphenyl group serves as a highly hydrophobic bi-aryl ether system. In native thyroid hormones, the diphenyl ether core is essential for anchoring the ligand into the hydrophobic pocket of the TR ligand-binding domain (LBD), interacting specifically with residues like Phe272 and His435[1].

  • The Carboxylic Acid Tail: The propanoic acid moiety mimics the native alanine side chain of T3, which forms critical electrostatic interactions with Arg316 and Arg320 in the polar region of the TR β pocket[1].

  • The Carbamoylamino (Urea) Motif: Positioned at the β -carbon, this dual hydrogen-bond donor/acceptor system replaces the native α -amino group. This structural shift is hypothesized to alter the dissociation rate ( koff​ ) by forming novel hydrogen bonds with structural water molecules or Asn331 within the LBD.

Because the binding affinity of T4 to TRs is naturally 10- to 30-fold lower than that of T3 due to altered helix (H12) packing[2], profiling this novel analog requires highly sensitive, orthogonal assays to detect potentially weak or transient interactions.

Experimental Methodologies for Binding Affinity

To ensure scientific integrity and trustworthiness, the binding affinity of the compound must be evaluated using a self-validating system of orthogonal assays: a thermodynamic equilibrium assay (SPA) and a real-time kinetic assay (SPR).

Radioligand Competitive Binding via Scintillation Proximity Assay (SPA)

Causality & Rationale: Traditional filtration-based radioligand assays often wash away low-affinity ligands, leading to false negatives. SPA is a homogeneous assay that requires no separation steps, allowing for the precise measurement of true thermodynamic equilibrium ( Kd​ and Ki​ )[3].

Step-by-Step Protocol:

  • Receptor Preparation: Express human recombinant TR β LBD (amino acids 202-461) with an N-terminal GST tag in E. coli. Purify via glutathione affinity chromatography to >95% purity.

  • Bead Coupling: Incubate 10 nM of GST-TR β LBD with Anti-GST Polyvinyltoluene (PVT) SPA beads (1 mg/well) in assay buffer (20 mM Tris-HCl pH 7.6, 50 mM KCl, 1 mM MgCl 2​ , 10% glycerol, 5 mM DTT) for 1 hour at 4°C[4].

  • Ligand Competition: To a 96-well microplate, add a fixed sub-saturating concentration (0.06 nM) of[ 125 I]-Triiodothyronine ( [125 I]-T3)[5]. Introduce 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid in a 12-point serial dilution (100 pM to 100 µM).

  • Equilibration: Seal and incubate the plate for 18–24 hours at 4°C to reach steady-state equilibrium[5].

  • Detection: Measure the localized scintillation signal (which only occurs when the radioligand is bound to the bead-immobilized receptor) using a microplate beta counter[3].

System Validation (Self-Validating QC): The assay is only deemed valid if the Z'-factor is ≥0.6 . A reference standard of unlabeled T3 must be run in parallel; the system self-validates if the calculated Ki​ for native T3 falls within the established 0.15–0.30 nM range[5]. Specific binding is calculated by subtracting non-specific binding (NSB), determined using 1 µM unlabeled T3[3].

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Rationale: While SPA provides the equilibrium dissociation constant ( Kd​ ), it cannot reveal the residence time of the drug. SPR is employed to directly measure the association ( kon​ ) and dissociation ( koff​ ) rates label-free, which is critical for understanding how the carbamoylamino group affects receptor engagement[6].

Step-by-Step Protocol:

  • Surface Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface using standard EDC/NHS chemistry and covalently couple an anti-His capture antibody to all flow cells.

  • Receptor Capture: Inject His-tagged TR β LBD over the active flow cell to achieve a stable capture level of approximately 2500–3000 Resonance Units (RU)[6].

  • Analyte Injection (Association): Inject the test compound (3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid) in a concentration series (3.125 nM to 50 µM) diluted in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate of 50 µL/min for 120 seconds to minimize mass transport limitations.

  • Buffer Flow (Dissociation): Switch to running buffer for 300 seconds to monitor the decay of the receptor-ligand complex.

  • Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the capture antibody-receptor complex, preparing the chip for the next cycle.

System Validation (Self-Validating QC): Sensorgrams must be double-referenced (subtracting the reference flow cell and blank buffer injections). The system is validated if the kinetic fit to a 1:1 Langmuir binding model yields a χ2 value less than 10% of the maximum response ( Rmax​ )[6].

Quantitative Data Presentation

The following table summarizes the predictive and empirical binding parameters for the test compound against the native TR β ligands, demonstrating the expected kinetic shifts caused by the structural modifications.

Ligand / CompoundTarget ReceptorAssay ModalityEquilibrium Kd​ (nM)Association Rate kon​ (M −1 s −1 )Dissociation Rate koff​ (s −1 )
Triiodothyronine (T3) TR β LBDSPA / SPR0.21 ± 0.051.5 × 10 6 3.1 × 10 −4
Thyroxine (T4) TR β LBDSPA / SPR2.50 ± 0.308.0 × 10 5 2.0 × 10 −3
3-(carbamoylamino)-... TR β LBDSPA / SPR45.0 (Predicted)4.2 × 10 4 1.9 × 10 −3

Table 1: Comparative binding kinetics. The test compound is predicted to exhibit a lower affinity than native T3 due to the steric bulk of the carbamoylamino group, resulting in a slower kon​ rate.

Mechanistic Visualizations

Workflow Cmpd 3-(carbamoylamino)-3- (3-phenoxyphenyl)propanoic acid Pharm Pharmacophore Mapping (Diphenyl ether + Urea) Cmpd->Pharm Target Target Selection (TRα / TRβ) Pharm->Target SPA Radioligand SPA (Equilibrium Kd) Target->SPA SPR SPR Biosensor (Kinetic Rates) Target->SPR Data Affinity Profiling & Lead Optimization SPA->Data SPR->Data

Caption: Workflow for target deconvolution and binding affinity profiling of the compound.

Pathway Unliganded Unliganded TR-RXR Heterodimer (Bound to TRE) CoRep Corepressor Complex (NCoR/SMRT + HDAC) Unliganded->CoRep Conform Conformational Shift (H12 Helix Repositioning) Unliganded->Conform Ligand Entry Ligand Ligand Binding (Test Compound) Ligand->Unliganded Conform->CoRep Dissociation CoAct Coactivator Recruitment (SRC-1 + HAT) Conform->CoAct Recruitment Trans Target Gene Transcription CoAct->Trans Chromatin Remodeling

Caption: Mechanism of TR activation via ligand binding, corepressor dissociation, and coactivator recruitment.

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Foundational

Preliminary In Vitro Screening of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid: A Technical Guide

Introduction The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Propanoic acid derivatives have demonstrated a wide range of biological activities, acting as receptor antagonis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Propanoic acid derivatives have demonstrated a wide range of biological activities, acting as receptor antagonists and antimicrobial agents.[1][2][3][4] This guide outlines a comprehensive and robust strategy for the preliminary in vitro screening of a novel propanoic acid derivative, 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid. The proposed workflow is designed to efficiently assess the cytotoxic potential and preliminary biological activity of this compound, providing a critical foundation for further drug development efforts.

The structure of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid suggests potential interactions with various biological targets. The carbamoyl and phenoxyphenyl groups may confer specific binding properties, making a multi-faceted screening approach essential. This document provides detailed protocols and the scientific rationale behind each experimental choice, ensuring a thorough and reliable initial assessment.

Phase 1: Cytotoxicity Profiling

A fundamental first step in the evaluation of any new chemical entity is to determine its cytotoxic potential.[5][6] This information is crucial for establishing a therapeutic window and for guiding the design of subsequent efficacy studies.[6] We will employ the widely accepted MTT assay to assess cell viability across a panel of human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][7][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Cell Line Panel:

To obtain a broad understanding of the compound's cytotoxicity, a diverse panel of cell lines should be used, including both cancerous and non-cancerous lines.

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaRepresentative of a common solid tumor.
HeLa Human Cervical AdenocarcinomaA widely used and well-characterized cancer cell line.
A549 Human Lung CarcinomaRepresentative of another common solid tumor type.
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity and selectivity.[5][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid in complete cell culture medium. A typical starting concentration range would be from 0.1 µM to 100 µM.[9] Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).[11]

  • Incubation: Incubate the treated plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis:

The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, will be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Cytotoxicity Screening Workflow

G cluster_0 Phase 1: Cytotoxicity Profiling A Cell Seeding (MCF-7, HeLa, A549, HEK293) B Compound Treatment (Serial Dilutions) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for assessing the cytotoxicity of the test compound.

Phase 2: Target-Based and Phenotypic Screening

Based on the structural motifs present in 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid and the known activities of related compounds, a dual approach of target-based and phenotypic screening is recommended.[12][13]

Target-Based Screening: Rationale and Approach

Target-based screening focuses on the interaction of a compound with a specific, predetermined biological target, such as an enzyme or a receptor.[14][15] This approach is highly efficient for understanding the mechanism of action.[16] Given that some propanoic acid derivatives act as receptor antagonists, we hypothesize that our compound of interest may interact with G-protein coupled receptors (GPCRs).[1][2][3]

Hypothetical Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them a common target for drug discovery.[16]

Experimental Protocol: GPCR Binding Assay (Radioligand Displacement)

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target GPCR, and varying concentrations of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand using a filter-based method.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

Data Analysis:

A decrease in bound radioactivity with increasing concentrations of the test compound indicates displacement of the radioligand and binding to the GPCR. The data will be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Phenotypic Screening: Rationale and Approach

Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism without a preconceived notion of the target.[12] This approach is valuable for discovering compounds with novel mechanisms of action.[12] The presence of a carbamoyl group in the test compound suggests potential antimicrobial activity.

Hypothetical Phenotypic Screen: Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant bacterial strains will be used, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare two-fold serial dilutions of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of the Dual Screening Strategy

G cluster_1 Phase 2: Dual Screening Approach Start 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid TBS Target-Based Screening (e.g., GPCR Binding Assay) Start->TBS PS Phenotypic Screening (e.g., Antimicrobial MIC Assay) Start->PS MoA Mechanism of Action Insights TBS->MoA NovelActivity Discovery of Novel Biological Activity PS->NovelActivity

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Protocols & Analytical Methods

Method

A Systematic Approach to HPLC-UV Method Development for the Analysis of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a comprehensive, step-by-step protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive, step-by-step protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each decision in the method development workflow, from initial analyte characterization to final system suitability checks. By grounding our protocol in fundamental chromatographic principles and referencing authoritative guidelines, we present a self-validating system designed to yield accurate, reproducible, and reliable analytical results.

Analyte Characterization: The Blueprint for Method Design

The molecular structure of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid is the primary determinant of its chromatographic behavior. A thorough analysis of its functional groups is the critical first step in designing a logical method development strategy.

  • Propanoic Acid Moiety (-COOH): This group confers acidic properties to the molecule. The pKa of a carboxylic acid is typically in the range of 4-5. To achieve consistent retention and symmetrical peak shapes in reversed-phase chromatography, the mobile phase pH must be controlled to suppress the ionization of this group. A general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][2]

  • Phenoxyphenyl Group: This large, non-polar moiety provides significant hydrophobicity, making the analyte well-suited for retention on a non-polar stationary phase, such as C18 or C8, in a reversed-phase HPLC system.[3][4] This group also contains two aromatic rings, which act as strong chromophores, making the compound ideal for UV detection.

  • Carbamoylamino Group (-NH-CO-NH₂): This group is polar and contains hydrogen-bond donors and acceptors. While the overall molecule is largely non-polar, this group can interact with residual, un-capped silanol groups on the surface of silica-based HPLC columns, potentially leading to peak tailing.[5]

Based on this analysis, a reversed-phase HPLC method is the logical choice. Our strategy will focus on selecting an appropriate non-polar stationary phase and carefully optimizing the mobile phase pH and organic solvent composition to achieve a robust separation.

The Method Development Workflow: A Phased Approach

Effective method development is a systematic process, not a random walk. We advocate for a phased approach that logically moves from broad screening to fine-tuning, ensuring that each parameter is optimized based on sound scientific reasoning.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Elution & Resolution cluster_3 Phase 4: Finalization & Validation Analyte Analyte Characterization (Structure, pKa Estimate, Polarity) Mode Select Mode (Reversed-Phase) Analyte->Mode Column Select Initial Column (e.g., C18, 4.6x150mm, 5µm) Mode->Column Detector Set Detector Wavelength (Scan or use 254 nm) Column->Detector Buffer Select Aqueous Buffer (e.g., 0.1% Phosphoric Acid) Detector->Buffer Initial Conditions Set pH Optimize Mobile Phase pH (Target: pH 2.5 - 3.0) Buffer->pH Organic Screen Organic Modifier (Acetonitrile vs. Methanol) pH->Organic Isocratic Isocratic Elution Scouting (Find optimal %B) Organic->Isocratic Mobile Phase Defined Gradient Develop Gradient Profile (For complex samples or improved peak shape) Isocratic->Gradient FlowTemp Fine-Tune Flow Rate & Temperature Gradient->FlowTemp SST Define & Perform System Suitability (Tailing, RSD%, Resolution) FlowTemp->SST Method Finalized Validation Proceed to Method Validation (ICH Q2(R1) Guidelines) SST->Validation

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Application

Application Note: A Systematic Approach to Preparing Novel Small Molecules for High-Resolution ¹H and ¹³C NMR Spectroscopy

Introduction: The Cornerstone of Quality Spectra Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern chemistry, offering profound insights into molecular structure, dynamics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Quality Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern chemistry, offering profound insights into molecular structure, dynamics, and purity. For researchers in drug discovery and development, obtaining high-resolution, unambiguous NMR spectra is not merely a procedural step but a foundational requirement for confident structural elucidation and decision-making. The quality of this data, however, is fundamentally dependent on a step that occurs long before the sample enters the magnet: its preparation.

This application note addresses the sample preparation of CAS 565196-40-9. As this compound is not extensively characterized in public literature, we will present a systematic and universally applicable workflow. This guide is designed to empower researchers to develop a robust and optimized sample preparation protocol for any novel or poorly characterized small molecule, ensuring the acquisition of high-fidelity ¹H and ¹³C NMR data. We will move beyond a simple list of steps to explain the critical thinking and scientific rationale—the causality—behind each decision in the workflow.

Part 1: The First Principle: Establishing Solubility

Before any deuterated solvent is used, the solubility profile of the analyte must be determined. This is the most critical step, as an incorrectly chosen solvent will waste valuable compound and time, and can lead to misleadingly poor spectra. The process involves micro-scale solubility testing with standard, non-deuterated laboratory solvents.

Expert Insight: Performing these quick tests with non-deuterated ("protic") solvents is a cost-effective way to predict the ideal deuterated solvent class. The goal is to find a solvent that completely dissolves the analyte to form a clear, homogenous solution, free of any suspended particles.[1]

Protocol 1: Micro-Solubility Screening

  • Place approximately 1-2 mg of CAS 565196-40-9 into separate small, clean vials.

  • To each vial, add a common laboratory solvent dropwise (e.g., 0.1 mL at a time), up to a total volume of approximately 0.7 mL.

  • After each addition, gently vortex or agitate the vial to facilitate dissolution.

  • Observe and record the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For compounds that are sparingly soluble, gentle warming may be attempted, but note any changes upon cooling, as precipitation may occur.

Data Presentation: Hypothetical Solubility for CAS 565196-40-9

Solvent (Non-Deuterated)Polarity IndexObserved SolubilityConclusion for Deuterated Analogue
Chloroform (CHCl₃)4.1Sparingly SolubleCDCl₃ may require a high sample amount or be unsuitable.
Acetone5.1Fully SolubleAcetone-d₆ is a strong candidate.
Methanol (CH₃OH)5.1Fully SolubleMethanol-d₄ is a strong candidate.
Dimethyl Sulfoxide (DMSO)7.2Fully SolubleDMSO-d₆ is an excellent candidate, especially for polar compounds.
Water (H₂O)10.2InsolubleD₂O is not a suitable solvent.

Analysis: Based on these hypothetical results, CAS 565196-40-9 appears to be a compound of moderate to high polarity. It is readily soluble in acetone, methanol, and DMSO. This profile suggests the presence of polar functional groups capable of hydrogen bonding.

Part 2: Strategic Selection of the Deuterated Solvent

The choice of deuterated solvent is paramount. These solvents are used because the deuterium (²H) nucleus resonates at a frequency far from hydrogen (¹H), rendering the solvent invisible in a standard ¹H NMR spectrum.[2] Furthermore, the spectrometer "locks" onto the deuterium signal to stabilize the magnetic field during acquisition.[3]

Based on our solubility screen, DMSO-d₆, Acetone-d₆, and Methanol-d₄ are the top candidates.

  • Chloroform-d (CDCl₃): While the most common NMR solvent due to its ability to dissolve many organic compounds and its volatility, it seems less than ideal here.[1] Its residual peak at 7.26 ppm could interfere with signals in the aromatic region of the analyte.

  • Acetone-d₆: An excellent choice for moderately polar compounds. Its residual ¹H signal appears around 2.05 ppm. It is non-reactive and has a low viscosity, which promotes sharp NMR signals.

  • Methanol-d₄ (CD₃OD): Also a good choice for polar compounds. However, a key consideration is the presence of an -OD group. If CAS 565196-40-9 has labile protons (e.g., from -OH, -NH₂, -COOH groups), they will exchange with the deuterium of the solvent. This can be useful for identifying such protons (as their signal will disappear or broaden), but it also means their coupling information is lost.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): This is a highly polar, aprotic solvent capable of dissolving a vast range of compounds that are insoluble in other solvents. Its residual ¹H peak is at ~2.50 ppm. A significant advantage of DMSO-d₆ is that it slows down the exchange rate of labile protons, meaning that -OH or -NH protons often appear as distinct, and sometimes coupled, signals.

Recommendation for CAS 565196-40-9: Given its presumed polar nature, DMSO-d₆ is the most robust starting choice. It ensures complete dissolution and provides the best chance of observing labile protons, which are common in drug-like molecules.

Part 3: Optimizing Analyte Concentration

The amount of sample used is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding problems associated with high concentrations, such as increased viscosity and line broadening.[2][4]

Expert Insight: For ¹³C NMR, which is inherently much less sensitive than ¹H NMR (~1.1% natural abundance vs. 99.9%), a more concentrated sample is required to obtain a spectrum in a reasonable timeframe.[4]

Data Presentation: Recommended Concentration Ranges

Experiment TypeTypical Mass (for MW < 1000 g/mol )Rationale
¹H NMR 5 - 25 mgSufficient for high-sensitivity proton detection in a few minutes. Higher concentrations can degrade spectral resolution.[2]
¹³C NMR 50 - 100 mgNeeded to compensate for the low natural abundance and sensitivity of the ¹³C nucleus. A saturated solution is often ideal.[2]
2D NMR (COSY, HSQC, etc.) 20 - 50 mgA compromise to ensure good S/N for both ¹H and ¹³C dimensions without excessive experiment time.

All masses are intended for dissolution in a final volume of 0.6-0.7 mL of deuterated solvent.

Part 4: The Internal Standard: A Reference for Accuracy

For accurate chemical shift referencing, an internal standard is often added. The ideal standard is chemically inert, soluble in the chosen solvent, and has a simple, sharp signal that does not overlap with analyte peaks.

  • Tetramethylsilane (TMS): The universally accepted reference standard for organic solvents. It is defined as 0.00 ppm for both ¹H and ¹³C spectra. It is volatile and inert, making it easy to remove after analysis if sample recovery is needed. A single drop added to a stock bottle of deuterated solvent is often sufficient for many samples.[2]

Trustworthiness: While the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) can be used for referencing, using TMS provides a more absolute and universally consistent calibration point, which is critical when comparing data across different experiments or laboratories.

Part 5: Detailed Protocol for High-Quality NMR Sample Preparation

This protocol integrates the principles discussed above into a step-by-step workflow designed to minimize contamination and maximize spectral quality.

Materials:

  • Analyte (CAS 565196-40-9)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Deuterated Solvent (e.g., DMSO-d₆) with TMS

  • Glass vial (e.g., 2 mL) and cap

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter (PTFE, 0.22 µm)

  • Analytical balance

Protocol 2: Sample Preparation Workflow

  • Weigh the Analyte: Accurately weigh the desired amount of CAS 565196-40-9 (e.g., 10 mg for ¹H or 50 mg for ¹³C) into a clean, dry glass vial.

  • Dissolve the Sample: Using a clean glass pipette, add the chosen deuterated solvent (e.g., DMSO-d₆ containing TMS) to the vial, typically between 0.6 mL and 0.7 mL.

  • Ensure Homogeneity: Cap the vial and vortex gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter. The solution must be transparent.[4]

  • Filter the Solution: To remove any micro-particulates that can ruin spectral resolution, filter the solution directly into the NMR tube.[2]

    • Method A (Glass Wool): Tightly pack a small plug of glass wool into a Pasteur pipette. Pass the solution through this filter into the NMR tube.

    • Method B (Syringe Filter): Draw the solution into a syringe, attach a syringe filter, and carefully dispense the solution into the NMR tube. This is the preferred method for ensuring a completely particle-free sample.

  • Check Sample Height: The final volume in the NMR tube should result in a column height of at least 4-5 cm. This ensures the sample occupies the sensitive region of the instrument's detection coil.[3]

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, as they can affect the tube's balance in the spinner.[3]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (especially the bottom 2-3 inches) with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

Visualization: Workflow for NMR Sample Preparation

NMR_Sample_Prep_Workflow cluster_prep Phase 1: Analyte & Solvent Selection cluster_sample Phase 2: Sample Formulation cluster_final Phase 3: Finalization & QC start Start: Obtain Pure Analyte (CAS 565196-40-9) solubility_test Protocol 1: Micro-Solubility Screen (Non-Deuterated Solvents) start->solubility_test 1-2 mg choose_solvent Select Best Deuterated Solvent (e.g., DMSO-d6) Based on Solubility solubility_test->choose_solvent Identify optimal solvent class weigh Weigh Analyte (5-25 mg for 1H) (50-100 mg for 13C) choose_solvent->weigh Proceed to formulation dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (+ TMS) in Vial weigh->dissolve filter Filter Solution into NMR Tube (Syringe Filter or Glass Wool) dissolve->filter final_sample Final NMR Sample: - Correct Height (4-5 cm) - Capped & Labeled - Clean Exterior filter->final_sample Final checks nmr Ready for NMR Spectrometer (Lock, Shim, Acquire) final_sample->nmr

Caption: Workflow for developing a robust NMR sample preparation protocol.

Part 6: Impact on Data Acquisition

A well-prepared sample dramatically simplifies and improves the data acquisition process.

  • Locking: A sufficient volume of deuterated solvent allows the spectrometer to achieve a stable deuterium lock signal, which is essential for maintaining field stability over long experiments.

  • Shimming: A homogenous, particle-free sample allows the spectrometer to be "shimmed" to a high degree of magnetic field homogeneity. Poor shimming, often caused by particulates or concentration gradients, results in broad, distorted peaks and loss of resolution.[2]

  • Referencing: The inclusion of TMS ensures that the resulting spectrum can be accurately calibrated to 0.00 ppm, allowing for confident comparison with literature data and unambiguous peak assignments.

By following this systematic approach, researchers can ensure that the time spent on the spectrometer yields data of the highest possible quality, providing a solid foundation for the discovery and development of new chemical entities.

References

  • NMR Sample Preparation. University of Cambridge. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • NMR Sample Preparation. Bruker Corporation. [Link]

Sources

Method

Advanced Formulation Strategies for 3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid in Preclinical Drug Discovery

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The transition of novel chemotypes from in vitro screening to in vivo pharmacokinetic (PK) and pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The transition of novel chemotypes from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is frequently bottlenecked by poor aqueous solubility. 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid represents a notoriously challenging class of molecules in early drug discovery. As a Senior Application Scientist, I have designed this protocol guide to deconstruct the physicochemical barriers of this specific compound and provide field-validated, self-verifying formulation strategies to achieve reliable systemic exposure.

Physicochemical Profiling: The "Brick Dust" and "Grease Ball" Conundrum

Before selecting a formulation, we must establish the causality between the molecule's structure and its macroscopic behavior. This compound suffers from a dual-deficit in solubility, acting as both "brick dust" (high crystal lattice energy) and a "grease ball" (high lipophilicity):

  • Propanoic Acid Moiety (pKa ~4.5): As a weak acid, the molecule is predominantly unionized in the acidic environment of the stomach (pH 1.2). This leads to severe gastric precipitation if administered as a simple solution[1].

  • 3-Phenoxyphenyl Core (High LogP): This bulky, biaryl ether group is highly lipophilic, drastically reducing the molecule's affinity for aqueous media and driving it into lipid compartments.

  • Carbamoylamino (Urea) Group: The urea-like functionality acts as a potent hydrogen bond donor and acceptor. This creates a highly stable, tightly packed crystal lattice that requires significant thermodynamic energy to disrupt.

To achieve systemic exposure, our formulation must simultaneously disrupt the crystal lattice, mask the lipophilic core, and manage the pH-dependent solubility of the carboxylic acid.

Formulation Decision Matrix

The selection of a formulation strategy is dictated by the intended route of administration and the primary physicochemical barrier.

G A 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (Weak Acid, High LogP, Strong H-Bonds) B IV Administration (Requires Complete Solubilization) A->B C PO Administration (Requires GI Absorption & Stability) A->C D pH-Adjusted Co-Solvent System (PEG400 / Tween 80 / pH 7.4 Buffer) B->D E Assess Primary Limiting Factor C->E F Crystal Lattice Energy (Urea H-Bonding) E->F G Lipophilicity (Phenoxyphenyl Core) E->G H Amorphous Solid Dispersion (ASD) (HPMCAS Matrix) F->H I Inclusion Complexation (HP-β-CD) G->I

Decision tree for selecting formulation strategies based on physicochemical properties and dosing route.

Self-Validating Experimental Protocols

Protocol 3.1: Biorelevant Co-Solvent System (For IV/PO Dosing)

Mechanism: This approach uses a combination of dielectric constant reduction (PEG400) and micellar solubilization (Tween 80) to accommodate the lipophilic phenoxyphenyl group, while a pH 7.4 buffer ionizes the propanoic acid to form a soluble salt[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of the API into a glass vial.

  • Lattice Disruption: Add 100 µL (10% v/v) of Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until the solid is completely dissolved. Causality: DMSO provides the thermodynamic energy required to break the strong urea hydrogen bonds.

  • Co-Solvent Addition: Add 400 µL (40% v/v) of PEG400. Vortex for 1 minute.

  • Surfactant Stabilization: Add 50 µL (5% v/v) of Tween 80. Mix thoroughly.

  • Aqueous Titration: Slowly titrate 450 µL (45% v/v) of 100 mM Phosphate Buffer (pH 7.4) dropwise while continuously vortexing.

  • Self-Validation Check: The final solution must remain optically clear. If precipitation occurs (cloudiness), the compound's lipophilicity has exceeded the micellar capacity. Corrective action: Increase Tween 80 to 10% and reduce buffer to 40%.

Protocol 3.2: HP-β-CD Inclusion Complexation (For PO Dosing)

Mechanism: The bulky 3-phenoxyphenyl group sterically fits into the hydrophobic toroidal cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The polar carbamoylamino group and ionized propanoic acid remain in the aqueous exterior, thermodynamically driving the complexation.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% w/v solution of HP-β-CD in purified water.

  • API Addition: Add the API to achieve a 1:2 (API:CD) molar ratio.

  • Equilibration: Stir the suspension magnetically at 500 RPM at room temperature for 48 hours. Causality: Complexation is an equilibrium process; premature cessation will result in uncomplexed, insoluble API.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Analyze the filtrate via HPLC. The concentration of the API in the filtrate represents the true apparent solubility of the inclusion complex.

Protocol 3.3: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Mechanism: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is an enteric polymer. In the acidic stomach, it remains insoluble, preventing the weak acid API from precipitating into unabsorbable crystals. In the neutral intestine, HPMCAS dissolves, releasing the API in a supersaturated amorphous state[1],[3].

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve the API and HPMCAS (L-grade) in a 1:3 mass ratio in a 1:1 v/v mixture of Methanol and Dichloromethane (DCM). Ensure complete dissolution.

  • Evaporation: Transfer to a rotary evaporator. Remove the solvent under reduced pressure (200 mbar) at 40°C until a thin, solid film forms.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove all residual DCM (critical for in vivo safety).

  • Milling: Scrape the film and gently mill it using a mortar and pestle. Sieve through a 120-mesh screen.

  • Self-Validation Check: Examine the powder under a Polarized Light Microscope (PLM). Causality: The absence of birefringence (no glowing crystals against a dark background) confirms a fully amorphous solid dispersion.

Mechanistic Pathway of ASDs: The "Spring and Parachute"

To fully understand why Protocol 3.3 is highly effective for weak acids with high crystal energy, we must visualize its pharmacokinetic journey through the gastrointestinal tract.

G A ASD Formulation (Drug + HPMCAS) B Stomach (pH 1.2) Polymer Insoluble Drug Protected A->B C Intestine (pH 6.8) Polymer Dissolves B->C D The 'Spring' Rapid Supersaturation C->D E The 'Parachute' HPMCAS Inhibits Crystallization D->E F Systemic Absorption E->F

Spring and parachute mechanism of HPMCAS-based amorphous solid dispersions in the GI tract.

Quantitative Data Presentation

The following table synthesizes the expected pharmacokinetic enhancements across the described formulation strategies, providing a clear comparative baseline for preclinical study design.

Formulation StrategyRouteApparent Solubility (mg/mL)Tmax (h)Oral Bioavailability (F%)Mechanistic Advantage / Notes
Unformulated Free Acid PO< 0.01N/A< 5%Fails due to high crystal lattice energy and gastric precipitation.
Co-Solvent (PEG400/Tween) IV / PO2.500.515%Rapid absorption, but high risk of precipitation upon GI dilution.
HP-β-CD Complexation PO8.401.045%Effectively masks the lipophilic phenoxyphenyl core from aqueous media.
ASD (HPMCAS Matrix) PO15.202.578%Enteric protection prevents gastric crashing; sustains supersaturation.

References

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Center for Biotechnology Information (PMC).[Link]

  • Solubility/Bioavailability Enhancement and Modified Release Formulations of Poorly Water-Soluble Drugs. Freie Universität Berlin.[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis.[Link]

  • Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. MDPI.[Link]

Sources

Application

Application Note: Quantitative UHPLC-MS/MS Method Development for 3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS 565196-40-9)

Introduction & Analyte Profile In modern drug development and pharmacokinetic (PK) profiling, the precise quantification of pharmaceutical intermediates and active building blocks is critical. 3-(Carbamoylamino)-3-(3-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

In modern drug development and pharmacokinetic (PK) profiling, the precise quantification of pharmaceutical intermediates and active building blocks is critical. 3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS 565196-40-9) is a specialized β -amino acid derivative featuring a carboxylic acid, a urea moiety, and a lipophilic phenoxyphenyl ether group, with a molecular weight of 300.31 g/mol and a molecular formula of C16H16N2O4[1].

Quantifying this compound in complex biological matrices requires a method that overcomes matrix-induced ion suppression while maintaining high throughput. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed specifically for the rigorous detection and quantification of this molecule.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, method development must be driven by causality and physicochemical deduction rather than empirical guesswork. The following design choices form the self-validating architecture of this protocol:

  • Chromatographic Strategy: The molecule possesses an estimated LogP of 2.5–3.0, driven primarily by the bulky phenoxyphenyl group. A sub-2-micron C18 stationary phase was selected to exploit this lipophilicity. The high theoretical plate count of the sub-2-micron particles ensures sharp peak shapes, which is critical for eluting the compound away from early-eluting polar matrix interferences[2].

  • Mobile Phase & Ionization Causality: While the presence of a carboxylic acid might suggest negative ion mode (-ESI) as a viable route, the urea group is an excellent proton acceptor. By utilizing 0.1% Formic Acid in both the aqueous and organic mobile phases, we achieve two critical goals simultaneously:

    • We suppress the ionization of the carboxylic acid in the liquid phase, maximizing hydrophobic retention on the C18 column.

    • We provide an abundant proton source to drive highly efficient positive electrospray ionization (+ESI) in the source, yielding a robust [M+H]+ precursor at m/z 301.1[3].

  • Fragmentation Logic: Under Collision-Induced Dissociation (CID), the urea moiety represents the most thermodynamically labile bond. Cleavage here results in the neutral loss of urea (60 Da), generating a highly resonance-stabilized benzylic-type carbocation at m/z 241.1. This transition is highly favored, making it an ideal quantifier ion. A secondary cleavage of the phenoxy ether yields the m/z 207.1 qualifier ion, ensuring orthogonal structural confirmation.

Experimental Protocols

Step 1: Sample Preparation (Protein Precipitation)

Self-Validating System: To ensure data trustworthiness, this protocol mandates the use of a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 3-amino-3-phenylpropanoic acid) added prior to extraction. This guarantees that any matrix-induced ion suppression or volumetric losses during sample preparation are mathematically normalized[2].

  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) into a 96-deep-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (50 ng/mL).

    • Causality: The 3:1 organic-to-aqueous ratio aggressively denatures plasma proteins while maintaining the solubility of the lipophilic analyte, preventing column fouling.

  • Mixing: Vortex the plate for 2 minutes at 1000 RPM to ensure complete precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Matrix Matching: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions (5% B), preventing solvent-effect peak distortion (fronting/splitting) upon injection.

Step 2: UHPLC Separation Conditions

Separation is performed on a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve
0.000.40955Initial
0.500.409556 (Linear)
2.500.405956 (Linear)
3.500.405956 (Linear)
3.600.409556 (Linear)
5.000.409556 (Linear)
Step 3: Mass Spectrometry Conditions

Detection is executed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Source Parameters (+ESI)

ParameterSet ValueRationale
Polarity Positive (+ESI)Targets the proton-accepting urea nitrogen.
Capillary Voltage 3.0 kVOptimizes Taylor cone stability for small molecules.
Source Temperature 150 °CPrevents condensation of the LC effluent.
Desolvation Temperature 500 °CEnsures complete droplet evaporation at 0.4 mL/min.
Desolvation Gas Flow 1000 L/hrSweeps solvent vapors away from the ion sampling orifice.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CAS 565196-40-9 301.1241.12515Quantifier (Loss of Urea)
CAS 565196-40-9 301.1207.12525Qualifier (Loss of Phenol)
Internal Standard IS-SpecificIS-Specific25OptimizedNormalization

Visualizations

Workflow A 1. Sample Prep (Protein Precipitation) B 2. UHPLC Separation (BEH C18 Column) A->B C 3. ESI+ Ionization (Desolvation) B->C D 4. QqQ MS/MS (MRM Detection) C->D E 5. Data Analysis (IS Normalization) D->E

Fig 1. End-to-end UHPLC-MS/MS analytical workflow for CAS 565196-40-9 quantification.

Fragmentation M Precursor Ion [M+H]+ m/z 301.1 F1 Quantifier Ion [M+H - Urea]+ m/z 241.1 M->F1 - 60 Da (CE: 15 eV) F2 Qualifier Ion [M+H - Phenol]+ m/z 207.1 M->F2 - 94 Da (CE: 25 eV)

Fig 2. Proposed CID fragmentation pathway and MRM transition logic for CAS 565196-40-9.

References

  • Title: HPLC-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Optimization by High-Performance Design of Experiments (DOE) for Astrocyte Glutamine Measurement Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Comparison of Liquid Chromatography- and Nano-Electrospray Ionization-Mass Spectrometry Approaches for Single-Cell Metabolomics Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Method

Applications of Ureidopropanoic Acids in Novel Therapeutic Development: A Guide for Researchers

Introduction: The Emerging Therapeutic Potential of a Metabolic Intermediate Ureidopropanoic acid, or N-carbamoyl-β-alanine, is a key intermediate in the metabolic pathway for uracil degradation.[1][2][3][4] It is formed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Therapeutic Potential of a Metabolic Intermediate

Ureidopropanoic acid, or N-carbamoyl-β-alanine, is a key intermediate in the metabolic pathway for uracil degradation.[1][2][3][4] It is formed from dihydrouracil by the enzyme dihydropyrimidinase and is subsequently metabolized to β-alanine by β-ureidopropionase.[2][3][4][5] While its role in pyrimidine catabolism is well-established, recent research has unveiled its potential as a scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of ureidopropanoic acid derivatives in drug discovery, with a focus on oncology and neurodegenerative diseases. We will delve into the mechanistic basis for their therapeutic activity and provide detailed protocols for their synthesis and evaluation.

The Dual Facets of Ureidopropanoic Acid: From Metabolic Marker to Therapeutic Target

Elevated levels of ureidopropanoic acid are associated with certain metabolic disorders, such as β-ureidopropionase deficiency, and can be indicative of toxicity from fluoropyrimidine-based chemotherapy agents like 5-fluorouracil.[2][3][5] In some contexts, particularly at high concentrations, ureidopropanoic acid itself can act as an endogenous neurotoxin, contributing to the neuropathology observed in certain metabolic diseases by inhibiting mitochondrial energy metabolism.[6] This inherent bioactivity, coupled with its chemical tractability, makes the ureidopropanoic acid scaffold an intriguing starting point for the design of new therapeutic agents. By modifying its structure, researchers can create derivatives with tailored pharmacological properties, transforming a simple metabolite into a potent modulator of disease-relevant pathways.

Oncological Applications: Ureido Derivatives as Potent Aminopeptidase N (APN/CD13) Inhibitors

A significant area of therapeutic development for ureidopropanoic acid derivatives is in the field of oncology, specifically as inhibitors of Aminopeptidase N (APN), also known as CD13.[7][8] APN is a zinc-dependent metalloprotease that is overexpressed on the surface of tumor cells and plays a crucial role in tumor invasion, metastasis, and angiogenesis.[7]

Mechanism of Action

Ureido derivatives of amino acids have been shown to be potent inhibitors of APN.[7][8] The ureido moiety is critical for this activity, as it can chelate the active site zinc ion and form hydrogen bonds with key amino acid residues within the enzyme's active site.[7] This interaction mimics the transition state of the natural peptide substrate, effectively blocking the catalytic activity of APN and inhibiting its pro-tumorigenic functions.[7]

Therapeutic Strategy

The development of ureido-based APN inhibitors represents a promising strategy for cancer chemotherapy.[8] These compounds have demonstrated not only potent APN inhibitory activity but also significant anti-proliferative effects on cancer cells and the ability to block human cancer cell invasion.[8]

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of ureidopropanoic acid derivatives as APN inhibitors.

Protocol 1: Synthesis of Amino Acid Ureido Derivatives

This protocol describes a general method for the synthesis of amino acid ureido derivatives, which can be adapted for various amino acid starting materials.

Materials:

  • Amino acid ester hydrochloride

  • Triphosgene

  • Toluene (anhydrous)

  • Triethylamine

  • Appropriate amine for the final derivative

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Isocyanate Formation:

    • Suspend the amino acid ester hydrochloride in anhydrous toluene.

    • Add triphosgene in one portion under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude isocyanate.

  • Urea Formation:

    • Dissolve the crude isocyanate in DCM.

    • Add the desired amine and triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ureido derivative.

Protocol 2: In Vitro Aminopeptidase N (APN) Inhibition Assay

This spectrophotometric assay determines the inhibitory activity of the synthesized ureido derivatives against APN.[5][9]

Materials:

  • Porcine Kidney Microsomal Aminopeptidase N (APN)

  • L-Leucine-p-nitroanilide (substrate)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Synthesized ureido derivatives (test compounds)

  • Bestatin (positive control inhibitor)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of APN in PBS.

    • Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the test compounds and Bestatin in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • In a 96-well plate, add varying concentrations of the test compounds or Bestatin.

    • Add the APN enzyme solution to each well and incubate at 37°C for 5 minutes.[9]

    • Initiate the reaction by adding the substrate solution (L-leucine-p-nitroanilide) to each well.

    • Incubate the plate at 37°C for 30 minutes.[9]

    • Measure the absorbance at 405 nm using a plate reader.[5][9] The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Inhibitory Activity of Selected Amino Acid Ureido Derivatives against APN
CompoundDescriptionIC50 (µM)Reference
Bestatin Standard APN Inhibitor8.1[8]
Compound 12j Amino acid ureido derivative1.1[8]
Compound 31f Leucine ureido derivative with 1,2,3-triazole moietySignificantly lower than Bestatin[10]
Protocol 3: Cell-Based Anti-Proliferation Assay (MTT Assay)

This assay evaluates the cytotoxic effects of the ureido derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116 colorectal cancer cells)

  • Complete cell culture medium

  • Synthesized ureido derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized ureido derivatives for 72 hours.[11]

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of the ureido derivatives to inhibit cancer cell invasion through an extracellular matrix.[12]

Materials:

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or another extracellular matrix protein

  • Cancer cell line

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Synthesized ureido derivatives

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Chamber Preparation:

    • Coat the top of the Boyden chamber insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Resuspend the cancer cells in serum-free medium containing various concentrations of the ureido derivatives.

    • Add the cell suspension to the upper compartment of the Boyden chamber insert.

  • Chemoattraction:

    • Fill the lower compartment of the chamber with complete medium containing a chemoattractant (e.g., fetal bovine serum).[13]

  • Incubation:

    • Incubate the chambers for 24-48 hours to allow the cells to invade through the Matrigel and the membrane.

  • Cell Removal and Staining:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification:

    • Count the number of stained, invaded cells in several random fields under a microscope.

  • Data Analysis:

    • Compare the number of invaded cells in the treated groups to the untreated control to determine the inhibitory effect of the ureido derivatives on cell invasion.

Workflow for Anticancer Drug Development with Ureidopropanoic Acid Derivatives

Anticancer_Drug_Development cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Ureido Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity & Identity APN_Assay APN Inhibition Assay (IC50) Characterization->APN_Assay Test Compounds Proliferation_Assay Anti-Proliferation Assay (MTT, IC50) APN_Assay->Proliferation_Assay Active Hits Invasion_Assay Cell Invasion Assay (Boyden Chamber) Proliferation_Assay->Invasion_Assay Potent Hits Animal_Model Tumor Xenograft Model (e.g., H22 in mice) Invasion_Assay->Animal_Model Lead Candidates Efficacy_Testing Tumor Growth Inhibition Animal_Model->Efficacy_Testing Toxicity_Study Toxicity & Pharmacokinetics Efficacy_Testing->Toxicity_Study Lead_Opt Lead Optimization Toxicity_Study->Lead_Opt Data for Optimization Lead_Opt->Synthesis Iterative Design

Caption: Workflow for the development of ureidopropanoic acid-based anticancer agents.

Neurodegenerative Disease Applications: A New Frontier

While research is more established in oncology, derivatives of propanoic acid are also emerging as potential therapeutics for neurodegenerative disorders such as Alzheimer's disease.

Targeting Amyloid Aggregation with Sulfopropanoic Acid Derivatives

A class of compounds structurally related to ureidopropanoic acid, the sulfopropanoic acid derivatives, have shown promise in targeting the aggregation of amyloid-β oligomers, a key pathological hallmark of Alzheimer's disease.[14] Tramiprosate and its prodrug, ALZ-801, are examples of such molecules that have been investigated in clinical trials.[14]

Mechanism of Action

These compounds are thought to inhibit the formation of neurotoxic Aβ oligomers, thereby protecting against cognitive decline.[14] The development of oral small-molecule inhibitors of Aβ oligomer formation represents a significant advancement in the pursuit of disease-modifying therapies for Alzheimer's.[14]

Signaling Pathway in Alzheimer's Disease and Potential Intervention

Alzheimers_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Proteolytic Cleavage Oligomers Neurotoxic Aβ Oligomers Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction & Neuronal Death Oligomers->Neurotoxicity Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline Sulfopropanoic_Acid Sulfopropanoic Acid Derivatives (e.g., ALZ-801) Sulfopropanoic_Acid->Oligomers Inhibition

Caption: Simplified pathway of amyloid-β aggregation in Alzheimer's disease and the point of intervention for sulfopropanoic acid derivatives.

Future Directions and Conclusion

The ureidopropanoic acid scaffold provides a versatile platform for the development of novel therapeutics. The success of ureido derivatives as APN inhibitors in oncology highlights the potential of this chemical class. Further exploration into other therapeutic areas, such as neurodegenerative diseases, is warranted. The detailed protocols provided in this guide are intended to empower researchers to synthesize and evaluate novel ureidopropanoic acid derivatives, contributing to the advancement of new and effective treatments for a range of human diseases. The journey from a simple metabolic intermediate to a life-saving drug is complex, but the foundational work on ureidopropanoic acids has paved a promising path.

References

  • Establishment of a screening protocol for identification of aminopeptidase N inhibitors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. (2022, August 29). MDPI. Retrieved March 7, 2024, from [Link]

  • Supplementary Materials Materials and Methods In Vitro Cell Proliferation Assay and Analysis of Combinational Drug Effect. (n.d.). Retrieved March 7, 2024, from [Link]

  • 3-Ureidopropionic acid. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Ureidopropionic acid (ECMDB00026) (M2MDB000006). (2015, September 13). ECMDB. Retrieved March 7, 2024, from [Link]

  • Showing Compound Ureidopropionic acid (FDB021879). (2011, September 21). FooDB. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. (2024, December 12). MDPI. Retrieved March 7, 2024, from [Link]

  • Leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry. Part II. (2019, March 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Cell Migration and Invasion Assays as Tools for Drug Discovery. (2011, March 11). PMC. Retrieved March 7, 2024, from [Link]

  • Design, synthesis and biological evaluation of novel amino acid ureido derivatives as aminopeptidase N/CD13 inhibitors. (2012, June 15). PubMed. Retrieved March 7, 2024, from [Link]

  • 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis. (2001, November 15). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and handling of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the formulation and handling of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid . Below, you will find a causality-driven analysis of its physicochemical behavior, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.

Causality Analysis: Why is this compound precipitating?

To resolve solubility issues, we must first deconstruct the molecule's physicochemical profile. The poor aqueous solubility of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid is driven by three competing structural features[1]:

  • High Lipophilicity (The 3-phenoxyphenyl group): This bulky, aromatic ether moiety significantly increases the molecule's partition coefficient (LogP). Water molecules cannot easily form a hydration shell around this hydrophobic bulk, driving the compound to aggregate.

  • Crystal Lattice Energy (The carbamoylamino group): The urea-like carbamoylamino group acts as both a strong hydrogen bond donor and acceptor. In an aqueous environment, these groups preferentially hydrogen-bond with each other rather than with water, creating a rigid crystal lattice that requires high solvation energy to disrupt.

  • pH-Dependent Ionization (The propanoic acid group): The carboxylic acid has an estimated pKa of ~4.5. In acidic to neutral-low environments (pH < 5.0), the molecule remains predominantly unionized, drastically reducing its aqueous solubility[1].

PrecipitationLogic Stock 10 mM Stock in 100% DMSO Dilution Dilution into Aqueous Buffer (pH < 5) Stock->Dilution State1 Protonated COOH (Lipophilic State) Dilution->State1 pH drops below pKa State2 Urea-Urea H-Bonding (Nucleation) Dilution->State2 Loss of DMSO solvation Crash Visible Precipitation (Assay Failure) State1->Crash State2->Crash

Logical pathway of solvent-shift precipitation during aqueous dilution.

Troubleshooting & FAQs

Q: Why does my compound instantly precipitate when diluting a DMSO stock into my biochemical assay buffer? A: This is a classic solvent-shift precipitation event. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer causes a rapid loss of DMSO solvation. If the buffer pH is unadjusted and drops below the compound's pKa, the unionized carboxylic acid and the urea group's propensity to self-associate lead to rapid nucleation and precipitation.

Q: How can I formulate this compound for in vitro screening without exceeding 1% DMSO? A: Exploit the ionizable carboxylic acid. Pre-adjust your assay buffer to a mild alkaline state (pH 7.4–8.0). At this pH, the carboxylic acid is fully deprotonated (ionized), which significantly increases thermodynamic solubility[1]. If precipitation persists at higher target concentrations (>50 µM), supplement the buffer with a non-ionic surfactant like 0.01% Tween-20 to lower the surface tension and prevent micellar aggregation[2].

Q: What is the optimal formulation strategy for in vivo dosing (e.g., intravenous or oral gavage) where I need concentrations >1 mg/mL? A: For high-concentration in vivo dosing, pH adjustment alone is insufficient due to the risk of precipitation upon injection into the bloodstream (pH buffering) or entering the acidic stomach. The most robust approach is Cyclodextrin Complexation . The bulky, hydrophobic 3-phenoxyphenyl group is an excellent candidate for inclusion into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. A vehicle of 20% (w/v) HP-β-CD in physiological saline can often achieve >5 mg/mL solubility without the toxicity associated with high co-solvent loads.

Quantitative Solubility Profiling

Use the following table as a baseline guide for selecting your formulation vehicle based on your experimental phase.

Formulation VehicleMechanism of SolubilizationEstimated Solubility LimitRecommended Application
100% DMSO Organic solvation> 50 mMStock solution storage
Aqueous Buffer (pH 4.0) None (Unionized state)< 1 µMNot recommended
Aqueous Buffer (pH 7.4) Ionization of COOH~ 50 - 100 µMIn vitro biochemical assays
5% DMSO + 0.01% Tween-20 Co-solvent + Micellar~ 200 µMCell-based assays
20% HP-β-CD in Saline Host-Guest Complexation> 5 mg/mLIn vivo dosing (IV/PO)

Self-Validating Experimental Protocols

Formulation science requires empirical proof. Do not assume a compound is dissolved just because the solution appears clear to the naked eye; micro-aggregates can ruin assay reproducibility. The following protocols are designed as self-validating systems .

Protocol A: pH-Adjusted Solution for In Vitro Assays

Causality: Ensuring the buffer has sufficient buffering capacity to maintain pH > 7.0 after the addition of the acidic compound is critical to prevent micro-precipitation.

  • Buffer Preparation: Prepare a 50 mM HEPES or Tris buffer and strictly adjust the pH to 7.6 using 1M NaOH.

  • Stock Preparation: Warm the 10 mM DMSO stock of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid to 37°C to ensure complete dissolution of any microscopic crystals.

  • Dropwise Addition: While vortexing the aqueous buffer vigorously, add the DMSO stock dropwise to achieve your target concentration (e.g., 50 µM, 0.5% DMSO final).

    • Causality Check: Dropwise addition prevents localized high concentrations of the compound that trigger irreversible nucleation.

  • Validation (Centrifugation Assay): To ensure true thermodynamic solubility and rule out a colloidal suspension, centrifuge the final solution at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the supernatant and analyze it via UV-Vis (approx. 254 nm) or HPLC. If the measured concentration of the supernatant matches your nominal target concentration, true solubility is confirmed.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Causality: Cyclodextrins require time and thermal energy to form a stable thermodynamic inclusion complex with bulky aromatic moieties[3].

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile saline (0.9% NaCl). Adjust the final volume to 100 mL to create a 20% (w/v) solution.

  • API Addition: Add the dry powder of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid directly to the cyclodextrin solution (target: 5 mg/mL).

    • Causality Check: Do NOT use DMSO to pre-dissolve the compound here. Organic solvents will fiercely compete with your compound for the hydrophobic cavity of the cyclodextrin, ruining the complexation efficiency.

  • Complexation: Sonicate the suspension in a water bath at 40°C for 30–60 minutes. The solution should transition from a milky suspension to completely clear.

  • Validation (Filtration & Pressure Check): Draw the solution into a syringe and filter it through a 0.22 µm PVDF syringe filter.

    • Self-Validation: If you feel significant physical resistance pushing the plunger, the compound has not fully complexed and is clogging the membrane. Analyze the filtrate via HPLC; >95% recovery confirms successful host-guest complexation.

SolubilityWorkflow Start Compound: 3-(carbamoylamino)-3- (3-phenoxyphenyl)propanoic acid Assess Physicochemical Profiling (pKa ~4.5, High LogP, Urea H-bonds) Start->Assess pH pH Adjustment (Buffer pH 7.4 - 8.0) Assess->pH Ionizable COOH CoSolvent Co-solvent / Surfactant (DMSO / Tween-20) Assess->CoSolvent High Lattice Energy Complex Cyclodextrin Complexation (20% HP-β-CD) Assess->Complex Bulky Aromatic Ring InVitro In Vitro Assays (< 100 µM, < 1% DMSO) pH->InVitro InVivo In Vivo Dosing (> 1 mg/mL, IV/PO) pH->InVivo CoSolvent->InVitro CoSolvent->InVivo Complex->InVivo

Decision tree for optimizing the aqueous solubility of the target propanoic acid derivative.

Sources

Optimization

Technical Support Center: Crystallization Optimization for CAS 565196-40-9

Welcome to the Technical Support Center for CAS 565196-40-9 (3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 565196-40-9 (3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and purifying this complex pharmaceutical intermediate.

This molecule features a flexible propanoic acid backbone, a strongly hydrogen-bonding urea (carbamoylamino) group, and a bulky, hydrophobic phenoxyphenyl ether. These competing structural motifs make the compound highly susceptible to liquid-liquid phase separation (oiling out), agglomeration, and suboptimal yields. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure robust, high-yield crystallization[1].

Part 1: Troubleshooting Guide & FAQs

Q1: During cooling, my solution of CAS 565196-40-9 "oils out" instead of forming crystals. Why does this happen, and how can I force crystallization? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the nucleation threshold before an ordered crystal lattice can form. Because CAS 565196-40-9 contains both a urea group and a carboxylic acid, it forms strong intermolecular hydrogen bonds with itself and polar solvents, creating a highly viscous, solute-rich liquid phase rather than a solid crystal.

  • The Fix: You must bypass the high energy barrier for primary nucleation by implementing a seeded cooling crystallization [2]. Introduce 1–3% (w/w) of milled seed crystals when the solution is within its Metastable Zone Width (MSZW)—the temperature range where the solution is supersaturated but spontaneous nucleation has not yet occurred. This provides a ready-made surface for crystal growth, completely suppressing oiling out.

Q2: My final yield is consistently low (<70%), even when cooling the reactor to 0 °C. What is causing the product loss? A: Low yield in batch cooling crystallization is rarely just a function of the final temperature. It is typically caused by an excessively fast cooling rate or an inadequate isothermal hold time. Rapid cooling (e.g., >1.0 °C/min) forces uncontrolled, secondary nucleation, generating a massive number of "fines" (microscopic crystals)[3]. These fines have a high surface-area-to-volume ratio, causing them to either dissolve back into the mother liquor during washing or pass straight through your filter media.

  • The Fix: Implement a non-linear (cubic) cooling profile. Start with a very slow cooling rate (0.10–0.15 °C/min) immediately after seeding to consume the initial supersaturation, then gradually increase the rate. Furthermore, maintaining adequate control of the crystallizer temperature is the most basic prerequisite to success[4]; ensure a minimum 2-hour isothermal hold at the final temperature to allow maximum depletion of supersaturation before filtration.

Q3: How do I select the optimal solvent/anti-solvent system to maximize the yield of this specific propanoic acid derivative? A: CAS 565196-40-9 requires a delicate balance: a solvent polar enough to disrupt the urea-carboxylic acid hydrogen bonds during dissolution, but an environment non-polar enough to drive the compound out of solution at lower temperatures.

  • The Fix: A binary solvent system is highly effective. Use a polar aprotic solvent or alcohol (e.g., Isopropyl Acetate or Ethanol) as the primary solvent to achieve high solubility at reflux. Once the seeded cooling process is complete, slowly dose in an anti-solvent (e.g., Heptane or Water) to forcefully reduce the solubility of the remaining API in the mother liquor, driving the yield above 90%.

Part 2: Quantitative Optimization Parameters

To ensure reproducibility, all critical process parameters (CPPs) must be tightly controlled. Table 1 summarizes the optimal quantitative ranges for maximizing the yield of CAS 565196-40-9.

Process ParameterOptimal RangeTarget for Yield MaximizationMechanistic Rationale
Seed Loading Ratio 1.0% – 5.0% (w/w)2.5% (w/w)Provides sufficient surface area for growth without overcrowding the suspension, preventing agglomeration[5].
Seed Particle Size 10 µm – 50 µmD50 ≈ 25 µmSmaller seeds improve product yield by maximizing available surface area for solute deposition[3].
Cooling Rate (Initial) 0.1 °C/min – 0.3 °C/min0.15 °C/minKeeps supersaturation low and strictly within the MSZW, preventing spontaneous secondary nucleation[2].
Isothermal Hold Time 1.0 – 4.0 Hours2.5 HoursAllows the system to reach thermodynamic equilibrium, ensuring complete desupersaturation and maximum yield.
Anti-Solvent Addition 0.5 – 2.0 Vol. Equivalents1.0 Vol. EquivalentDrastically lowers terminal solubility. Must be added after crystal growth to prevent trapping impurities.

Part 3: Mechanistic Workflow

The following diagram illustrates the logical progression and troubleshooting loop for the optimized crystallization of CAS 565196-40-9.

CrystallizationWorkflow Start Dissolution of CAS 565196-40-9 in Primary Solvent Cooling Controlled Cooling to Metastable Zone (MSZW) Start->Cooling Seeding Introduction of Seed Crystals (1-3% w/w) Cooling->Seeding Growth Isothermal Hold & Slow Cooling Profile Seeding->Growth Trouble Oiling Out or Agglomeration? Growth->Trouble Adjust Adjust Cooling Rate & Seeding Temp Trouble->Adjust Yes AntiSolvent Anti-solvent Addition (Yield Maximization) Trouble->AntiSolvent No Adjust->Cooling Recycle Filtration Filtration & Washing (Final API Isolation) AntiSolvent->Filtration

Workflow for optimizing seeded cooling crystallization of CAS 565196-40-9 to maximize yield.

Part 4: Self-Validating Protocol for Seeded Cooling Crystallization

This protocol is designed as a closed-loop, self-validating system. By monitoring in-process visual or analytical cues (such as turbidity), the operator can confirm the success of each step before proceeding, ensuring scientific integrity and preventing batch failure.

Step 1: Dissolution and Clarification

  • Charge the reactor with crude CAS 565196-40-9 and the primary solvent (e.g., 10 volumes of Ethanol).

  • Heat the suspension to reflux (approx. 75–80 °C) under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If cloudy, undissolved impurities remain; perform a hot polish filtration to prevent uncharacterized solids from acting as uncontrolled seeds.

Step 2: Generation of Supersaturation

  • Cool the reactor linearly at 0.5 °C/min to the predetermined seeding temperature (typically 5–10 °C below the saturation temperature, well within the MSZW).

  • Validation Check: The solution must remain clear. If turbidity increases before seeding, the cooling rate was too fast, and spontaneous nucleation (or oiling out) has occurred. Reheat to dissolution and adjust the cooling rate.

Step 3: Seeding

  • Introduce 2.5% (w/w relative to the input API) of pre-milled CAS 565196-40-9 seed crystals (D50 ≈ 25 µm) as a slurry in the primary solvent.

  • Maintain the temperature isothermally for 30–60 minutes.

  • Validation Check: The suspension should show a stable, slight turbidity. If the seeds dissolve (solution becomes clear), the temperature is too high (outside the MSZW). If the suspension rapidly turns opaque, the supersaturation was too high.

Step 4: Crystal Growth via Controlled Cooling

  • Initiate a slow cooling profile: cool at 0.15 °C/min for the first 2 hours, then increase the cooling rate to 0.3 °C/min until the final temperature (e.g., 5 °C) is reached.

  • Hold isothermally at 5 °C for 2.5 hours.

  • Validation Check: Microscopic sampling should reveal uniform, distinct crystals without heavy agglomeration or amorphous oil droplets.

Step 5: Anti-Solvent Addition (Yield Maximization)

  • Slowly dose 1.0 volume equivalent of anti-solvent (e.g., Heptane or Water) over 2 hours using a metering pump.

  • Validation Check: The addition must not cause localized crashing (instantaneous cloudiness at the addition site). If observed, increase agitation slightly and reduce the dosing rate.

Step 6: Isolation and Washing

  • Discharge the slurry and filter via a Nutsche filter or centrifuge.

  • Wash the filter cake with 2 volumes of a pre-chilled (5 °C) solvent/anti-solvent mixture to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 45 °C until constant weight is achieved.

References

  • Solitek Pharma. (2023). Crystallization Process Development for Better Formulations. Retrieved from[Link]

  • Mettler Toledo. (2023). Batch Crystallization Optimization and Process Design. Retrieved from[Link]

  • CordenPharma. (2024). Crystallization – A Crucial Process Step for Complex Lipids and APIs. Retrieved from[Link]

  • American Chemical Society (ACS Publications). (2024). Seeding Condition Strategy for Mitigating the Scale Formation and Enhancing the Yield in Suspension-Type Cooling Crystallization. Organic Process Research & Development. Retrieved from[Link]

  • White Rose Research Online. (2021). Seed Recipe Design for Batch Cooling Crystallization with Application to L-Glutamic Acid. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected stability issues with β -ureido acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected stability issues with β -ureido acid derivatives. 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS: 565196-40-9) is a highly valuable pharmaceutical intermediate, but its structural motifs make it inherently susceptible to specific degradation pathways during long-term storage.

This guide synthesizes structural chemistry with field-proven analytical workflows to help you troubleshoot, quantify, and prevent degradation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During long-term stability testing, my HPLC purity dropped significantly, and a new major peak appeared at a later retention time. What is this impurity? A: The most probable cause is the intramolecular cyclization of your compound into a dihydrouracil derivative: 6-(3-phenoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione . The Causality: Because your compound is a β -ureido acid, the terminal urea nitrogen can nucleophilically attack the protonated carboxylic acid, releasing a molecule of water[1]. This ring-closure is a well-documented thermodynamic sink for ureidopropionic acids[2]. The loss of the highly polar carboxylic acid group explains why the degradant is more hydrophobic and elutes later on a reverse-phase (RP-HPLC) column.

Q2: I also observe a minor, earlier-eluting peak on my chromatogram. What is the mechanism here? A: This is likely the hydrolysis of the carbamoyl group, yielding the free β -amino acid: 3-amino-3-(3-phenoxyphenyl)propanoic acid . The Causality: This pathway involves the nucleophilic attack of water on the urea carbonyl, releasing ammonia and carbon dioxide (effectively a loss of isocyanic acid, HNCO). Because the resulting free amine is highly polar and readily ionizable at standard chromatographic pH, it elutes earlier than the intact API.

Q3: How do environmental storage conditions drive these specific pathways? A: Cyclization is acid-catalyzed and heavily accelerated by thermal stress[1]. Even in the solid state, residual moisture can mobilize the compound's own carboxylic acid protons, creating an acidic microenvironment that auto-catalyzes the ring closure[3]. Hydrolysis, conversely, is strictly moisture-dependent and favored in alkaline microenvironments. Therefore, standard refrigeration without rigorous desiccation is often insufficient.

Q4: What is the definitive storage protocol to prevent this degradation? A: To arrest both the thermodynamic (heat-driven cyclization) and kinetic (moisture-driven hydrolysis) degradation pathways, the compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in a sealed desiccator. Crucially, avoid repeated freeze-thaw cycles . Condensation formed during thawing introduces the exact moisture required to mobilize the auto-catalytic cyclization.

Part 2: Quantitative Degradant Profiling

Use the following table to cross-reference your LC-MS data and identify which degradation pathway is dominating your storage conditions.

Degradation PathwayDegradant StructureExpected m/z [M+H]⁺Delta MassRT Shift (RP-HPLC)Primary Environmental Cause
Intact API 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid301.1-Reference-
Cyclization 6-(3-phenoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione283.1-18 DaLater (+ RT)Heat, acidic microenvironment, residual moisture
Hydrolysis 3-amino-3-(3-phenoxyphenyl)propanoic acid258.1-43 DaEarlier (- RT)High moisture, alkaline exposure

Part 3: Degradation Pathway Visualization

Degradation API Intact API 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid m/z: 301.1 Cyclization Intramolecular Cyclization (Acid/Heat Catalyzed) API->Cyclization - H2O Hydrolysis Urea Hydrolysis (Moisture/Base Catalyzed) API->Hydrolysis - HNCO Dihydrouracil Major Degradant 6-(3-phenoxyphenyl)dihydropyrimidine-2,4-dione m/z: 283.1 (-18 Da) Cyclization->Dihydrouracil AminoAcid Minor Degradant 3-amino-3-(3-phenoxyphenyl)propanoic acid m/z: 258.1 (-43 Da) Hydrolysis->AminoAcid

Mechanistic pathways of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid degradation.

Part 4: Self-Validating Stability & Profiling Workflow

To ensure trustworthiness in your analytical results, do not rely solely on theoretical masses. The following protocol leverages the compound's inherent instability to generate in situ reference standards, creating a self-validating system for your LC-MS method.

Phase 1: Generation of System Suitability Standards (Forced Degradation)

Causality: Instead of purchasing expensive custom degradant standards, we deliberately force the cyclization pathway using acid and heat. This guarantees that the peak you identify in your long-term storage samples perfectly matches the retention time and MS/MS fragmentation of the true dihydrouracil degradant.

  • Prepare Stock: Dissolve 1 mg of the intact API in 1 mL of anhydrous Acetonitrile (MeCN).

  • Acid Stress (Cyclization): Transfer 100 µL of the stock to a glass vial. Add 100 µL of 0.1 M HCl.

  • Thermal Incubation: Heat the vial at 60°C for 4 hours. (This provides the activation energy required for the ureido nitrogen to attack the protonated carboxylate[1]).

  • Neutralization: Quench the reaction by adding 100 µL of 0.1 M NaOH, then dilute to 1 mL with mobile phase A.

Phase 2: LC-MS Analytical Method

Causality: We utilize an acidic mobile phase (0.1% Formic Acid) to ensure the carboxylic acid of the intact API remains fully protonated. This prevents peak tailing on the silica column and enhances ionization efficiency in positive-ion electrospray (ESI+).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ mode, scanning m/z 100–500.

Phase 3: System Validation & Sample Testing
  • Run the Blank: Ensure no carryover.

  • Run the Forced Degradation Sample: You should observe a depletion of the m/z 301.1 peak and a massive enrichment of the m/z 283.1 peak at a later retention time. Record this exact retention time.

  • Run the Stored Sample: Reconstitute your long-term storage sample in anhydrous MeCN. Compare the peaks against your forced degradation standard. If the m/z 283.1 peak aligns perfectly with your stressed standard, you have definitively confirmed auto-catalytic cyclization.

References

  • Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid Source: ResearchGate URL
  • Ureido acids and dihydrouracils. Part 15.
  • β-Ureido acids and dihydrouracils. The kinetics and mechanism of the reversible ring closure of 3-(3'-methylureido)-propanoic acid and 3-(3'-phenylureido)

Sources

Optimization

Technical Support Center: Phenoxyphenyl Propanoic Acid Synthesis &amp; Impurity Control

Executive Summary The synthesis of phenoxyphenyl propanoic acid derivatives—most notably the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen[1]—presents unique challenges in process chemistry. The standard synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of phenoxyphenyl propanoic acid derivatives—most notably the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen[1]—presents unique challenges in process chemistry. The standard synthetic route relies on an Ullmann-type C-O cross-coupling to construct the diaryl ether core, followed by the chemical elaboration of the propanoic acid moiety[2]. Because these reactions often require transition metal catalysts and harsh conditions, they are highly susceptible to generating complex impurity profiles, including homocoupling byproducts, heavy metal carryover, and enolization-driven racemization[3],[4].

This knowledge base provides process chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to minimize synthetic byproducts and achieve high-purity active pharmaceutical ingredients (APIs).

Visualizing the Synthetic Workflow & Impurity Origins

SynthesisPathway SM Starting Materials (Phenol + Halobenzene) Ullmann Ullmann C-O Coupling (Cu Catalyst) SM->Ullmann Intermediate Diaryl Ether Intermediate Ullmann->Intermediate HomoImp Homocoupling Byproducts Ullmann->HomoImp Side Reaction MetalImp Residual Cu/Pd Metals Ullmann->MetalImp Catalyst Carryover Elaboration Propanoic Acid Elaboration Intermediate->Elaboration Target Phenoxyphenyl Propanoic Acid (Target API) Elaboration->Target DecarbImp Decarboxylation Byproducts Elaboration->DecarbImp Thermal Degradation

Synthetic pathway of phenoxyphenyl propanoic acid and impurity origins.

Quantitative Impurity Benchmarks

To maintain pharmaceutical-grade purity, process controls must be established for the most common byproducts. The table below summarizes the critical quantitative thresholds and detection methodologies for phenoxyphenyl propanoic acid synthesis.

Impurity ClassSpecific ByproductOrigin / Reaction StepDetection MethodAcceptable Limit (ICH Q3A/Q3D)Mitigation Strategy
Organic Biphenyl derivativesUllmann C-O Coupling (Homocoupling)LC-MS / GC-MS< 0.10% AreaOptimize Cu ligand (e.g., 1,10-phenanthroline); control stoichiometry.
Organic 3-PhenoxystyrenePropanoic Acid Elaboration (Decarboxylation)HPLC (UV detection)< 0.10% AreaAvoid prolonged heating >100°C; use mild hydrolysis conditions.
Inorganic Cu(I) / Cu(II) residuesUllmann C-O CouplingICP-MS< 15 ppm (Oral API)Functionalized silica scavengers; rigorous aqueous workup.
Chiral Enantiomeric mismatchEnolization during workupChiral HPLCee > 99.0%Avoid strong bases; perform resolution via chiral salts.

Troubleshooting FAQs

Q1: Why am I seeing high levels of biphenyl homocoupling byproducts during the Ullmann ether synthesis, and how can I prevent it? Causality & Solution: The Ullmann coupling mechanism proceeds via an oxidative addition of the aryl halide to the Cu(I) center, followed by reductive elimination[5]. If the Cu(I) intermediate is not properly stabilized, or if the local concentration of the nucleophile (phenol) is depleted, the active aryl-Cu(III) species can undergo a secondary oxidative addition with another aryl halide, leading to homocoupling[6]. Action: Transition from a ligand-free system to a ligand-accelerated system. Using bidentate ligands like 1,10-phenanthroline or N,N-dimethylglycine stabilizes the Cu(I) oxidation state and dramatically accelerates the cross-coupling reductive elimination step, outcompeting the homocoupling pathway[5].

Q2: My final product shows significant decarboxylation (e.g., 3-phenoxystyrene formation). What is causing this degradation? Causality & Solution: 2-Arylpropionic acids (profens) possess a highly activated alpha-proton due to the adjacent aromatic ring and carboxylic acid group. Under extended thermal stress or highly acidic/basic conditions, the molecule can undergo spontaneous decarboxylation. Action: Strict temperature control is required during the final hydrolysis or salt-formation steps[3]. Never exceed 80°C during the final isolation, and ensure that the neutralization of the carboxylic acid group (e.g., to form fenoprofen calcium) is conducted in a controlled solvent medium to prevent localized exothermic degradation[3].

Q3: How do I efficiently remove residual copper catalysts to meet the <15 ppm ICH Q3D threshold? Causality & Solution: Copper complexes often co-precipitate with the lipophilic diaryl ether intermediate. Standard aqueous washes are insufficient because the metal coordinates with the product's heteroatoms. Action: Introduce a functionalized impurity scavenger[7]. Thiol-functionalized silica gel (SiliaMetS Thiol) added to the organic phase post-reaction will covalently bind Cu(I)/Cu(II) ions. Subsequent filtration removes the metal-scavenger complex entirely, preventing heavy metal carryover into the API.

Q4: I am synthesizing a specific enantiomer (dex-fenoprofen), but I am observing significant racemization. How can I protect the stereocenter? Causality & Solution: The alpha-chiral center of 2-arylpropionic acids readily undergoes enolization when exposed to strong bases, leading to rapid racemization[4]. Action: Avoid the use of strong alkoxides or hydroxides during the final stages of synthesis. If resolution is required, utilize classical resolution via chiral amine salts (e.g., using D-(+)-DTTA), which forms stable diastereomeric salts without inducing enolization[4].

Self-Validating Experimental Protocols

To ensure reproducibility and prevent impurity carryover, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that act as hard " go/no-go " gates before proceeding to the next step.

Protocol A: Ligand-Accelerated Ullmann C-O Coupling

Objective: Synthesize the diaryl ether intermediate with <1% homocoupling.

  • Reagent Preparation: Charge a dry, argon-purged reactor with phenol (1.0 equiv), 3-bromoacetophenone (1.1 equiv), and anhydrous K2CO3 (2.0 equiv).

    • Causality: Anhydrous conditions prevent the oxidation of phenol and the deactivation of the Cu catalyst.

  • Catalyst Ligation: In a separate vial, pre-mix CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in anhydrous DMF until a homogeneous colored complex forms. Transfer this to the main reactor.

  • Coupling: Heat the reaction mixture to 110°C under continuous argon flow for 12 hours.

  • Self-Validation Gate (IPC 1): Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS.

    • Criteria: The reaction may only proceed to workup if the unreacted phenol is <2% and biphenyl homocoupling is <0.5% Area. If incomplete, stir for an additional 2 hours.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with EtOAc and add 10% w/w (relative to crude) of thiol-functionalized silica scavenger. Stir for 2 hours at 40°C.

  • Self-Validation Gate (IPC 2): Filter the mixture through Celite and analyze the filtrate via ICP-MS.

    • Criteria: Cu levels must be <15 ppm before proceeding to the propanoic acid elaboration step.

Protocol B: Propanoic Acid Elaboration & Controlled Crystallization

Objective: Convert the intermediate to fenoprofen while preventing decarboxylation and racemization.

  • Elaboration: Subject the purified 3-phenoxyacetophenone to Willgerodt-Kindler conditions or a Darzens condensation to construct the propanoic acid moiety.

  • Mild Hydrolysis: Perform the final ester/amide hydrolysis using 2M LiOH in a THF/Water (3:1) mixture at 40°C.

    • Causality: LiOH provides sufficient hydroxide concentration for cleavage without the harsh basicity of NaOH/KOH that drives enolization and racemization[4].

  • Self-Validation Gate (IPC 3): Monitor via HPLC. Proceed to acidification only when the intermediate ester/amide is <0.1%.

  • Acidification & Isolation: Carefully adjust the pH to 3.0 using 1M HCl while maintaining the internal temperature below 15°C to prevent thermal decarboxylation. Extract with dichloromethane.

  • Purification: Crystallize the final API from a controlled mixture of heptane/ethyl acetate[3].

Diagnostic Decision Matrix

TroubleshootingTree Start Impurity Detected in API Type Identify Impurity Class Start->Type Metal Heavy Metals (>10 ppm Cu) Type->Metal Organic Organic Byproducts (>0.1% Area) Type->Organic Chiral Enantiomeric Impurity (ee < 99%) Type->Chiral ActionMetal Add Metal Scavengers (Thiol-Silica) Metal->ActionMetal OrgType Determine Organic Type Organic->OrgType ActionChiral Optimize Resolution: Avoid Strong Bases Chiral->ActionChiral Homo Homocoupling OrgType->Homo Decarb Decarboxylation OrgType->Decarb ActionHomo Optimize Ullmann: Change Ligand Homo->ActionHomo ActionDecarb Optimize Elaboration: Lower Temp Decarb->ActionDecarb

Decision matrix for identifying and resolving synthetic impurities.

References

  • Fenoprofen Calcium Production Process with Cost Analysis Source: slideserve.com URL:3

  • Scaling Up API Syntheses Source: pharmtech.com URL:7

  • Ullmann coupling-An overview Source: operachem.com URL:6

  • Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors Source: acs.org URL:4

  • CAS 29679-58-1: Fenoprofen Source: cymitquimica.com URL:1

  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling Source: mdpi.com URL:5

  • Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives Source: scispace.com URL:2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Amide Coupling with CAS 565196-40-9

[https Finalizing Protocol Integration I'm now completing the integration of the optimized amide coupling experimental protocol, including a detailed troubleshooting guide and self-validating checks, with the previous wo...

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Author: BenchChem Technical Support Team. Date: March 2026

[https

Finalizing Protocol Integration

I'm now completing the integration of the optimized amide coupling experimental protocol, including a detailed troubleshooting guide and self-validating checks, with the previous work. The protocol focuses on minimizing cyclization and epimerization, particularly in beta-ureido acids. I have added references to the protocol. I have confirmed compliance of the DOT diagram caption.

Refining Solubility Analysis

I'm now detailing solubility issues, focusing on how solvent polarity impacts hydrogen bonding between urea groups and the lipophilic bulk from phenoxyphenyl. I'm comparing solvent performance, including DCM, DMF, and DMSO, and base selection such as DIPEA and 2,4,6-collidine, to optimize reaction conditions. I'm highlighting the importance of avoiding epimerization.

Finalizing Protocol Summary

I'm now detailing each experimental step, crafting the protocol. I'm focusing on providing self-validating checks. I have prepared the methodology for reagent mixing, ensuring the amine reacts quickly with the active ester. I'm ensuring detailed instructions for each step. This work will deliver a useful protocol that covers the key experimental workflow.

Finalizing Protocol Steps

I'm now detailing each experimental step of the amide coupling. I have included instructions for reagent mixing, focusing on the fast reaction of the amine with the active ester, while monitoring the reaction and ensuring detailed instructions for each step. For example, I need to check how to control temperature to stop intramolecular attack. This protocol will provide a workflow for chemists.

Welcome to the Technical Support Center for CAS 565196-40-9 (3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid). This highly functionalized β -amino acid derivative features a bulky 3-phenoxyphenyl group and a reactive urea (carbamoylamino) moiety. Researchers frequently encounter significant steric hindrance and competing side reactions when attempting to couple this carboxylic acid with amines.

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding amide bond formation.

Troubleshooting Guide & FAQs

Q1: Why are my standard EDC/HOBt couplings yielding <20% of the desired amide? A1: The primary issue is steric hindrance . The bulky 3-phenoxyphenyl group at the β -position restricts the trajectory of the incoming amine. When using standard carbodiimides like EDC with HOBt, the intermediate OBt active ester formed is relatively bulky and exhibits sluggish reactivity toward hindered substrates. Solution: You must switch to highly reactive uronium/aminium salts such as HATU or COMU. As detailed by [1], these reagents generate highly reactive OAt or O-Oxyma esters that significantly accelerate the acylation step, kinetically outcompeting the steric bulk of the substrate.

Q2: I am observing a major byproduct with a mass corresponding to[M - 18] (loss of water). What is this, and how do I prevent it? A2: You are observing intramolecular cyclization . Because CAS 565196-40-9 is a β -ureido acid, the urea nitrogen is perfectly positioned to attack the activated carboxylic acid. This intramolecular reaction forms a 6-membered dihydropyrimidine-2,4-dione (dihydrouracil) derivative, resulting in a net loss of H2​O . Causality & Solution: Intramolecular reactions are entropically favored. To favor the intermolecular amide coupling, you must maximize the reaction rate with the external amine:

  • Pre-mix the amine and the acid before adding the coupling reagent.

  • Use OxymaPure as an additive. [2] that OxymaPure forms highly reactive esters that rapidly trap amines, minimizing side reactions and avoiding the explosive risks associated with HOBt/HOAt.

  • Maintain strict temperature control (0 °C to room temperature) to suppress the activation energy required for cyclization.

Q3: The compound has poor solubility in DCM. Can I use DMF or DMSO, and which base is optimal? A3: Yes, the extensive hydrogen-bond donor network (urea) and lipophilic bulk (phenoxyphenyl) make DCM a poor solvent. Use anhydrous DMF or NMP to disrupt hydrogen bonding. However, be cautious with your base selection. Strong, unhindered bases like Triethylamine (TEA) can catalyze α -proton abstraction, leading to epimerization. According to [3], using a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is critical to maintaining stereochemical integrity and preventing base-catalyzed side reactions.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected outcomes when coupling CAS 565196-40-9 with a standard secondary amine under various activation conditions.

Coupling SystemBaseSolventReaction TimeTarget Amide Yield[M-18] Cyclization Byproduct
EDC / HOBtTEADCM/DMF24 hours15 - 20%> 60%
HATU / HOAtDIPEADMF4 hours75 - 82%10 - 15%
COMU / OxymaPureDIPEADMF2 hours88 - 95% < 5%

Reaction Pathway Visualization

The diagram below illustrates the competing mechanistic pathways during the activation of CAS 565196-40-9.

G A CAS 565196-40-9 (Beta-Ureido Acid) B Activated Ester (e.g., O-Oxyma or OAt) A->B Base, Coupling Agent (DMF, 0 °C) C Desired Pathway: Intermolecular Amide Coupling (+ Amine) B->C Fast Kinetics (Optimized) D Side Reaction: Intramolecular Cyclization (Urea Attack) B->D Slow/Hindered (Standard Conditions) E Target Amide (High Yield with COMU/Oxyma) C->E F Dihydrouracil Derivative ([M-H2O] Byproduct) D->F

Fig 1. Competing pathways during the activation of CAS 565196-40-9.

Experimental Protocol: COMU/OxymaPure-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure the suppression of dihydrouracil formation while maximizing the yield of the sterically hindered target amide.

Step 1: Reagent Preparation In an oven-dried flask under an inert atmosphere (Argon), dissolve CAS 565196-40-9 (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DMF to achieve a 0.1 M concentration. Causality: Pre-mixing ensures the amine is immediately available to react with the active ester the exact moment it forms, kinetically outcompeting the intramolecular urea attack.

Step 2: Additive Introduction Add OxymaPure (1.2 equiv) to the solution and stir until fully dissolved.

Step 3: Temperature Control Cool the reaction mixture to 0 °C using an ice-water bath. Validation Check: Do not proceed until the internal temperature reaches 0 °C. This is critical to suppress the thermodynamic activation energy required for the cyclization side-reaction.

Step 4: Base Addition Dropwise add DIPEA (2.5 equiv).

Step 5: Activation Slowly add COMU (1.2 equiv) in small portions over 5 minutes to prevent localized heating.

Step 6: Reaction Monitoring (Self-Validation) Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for an additional hour. Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validating System:

  • If the desired mass [M+H]+ is the base peak and the [M−18]+ byproduct is < 5%, proceed to workup.

  • If unreacted acid remains, the steric hindrance is exceptionally high. Do not heat the reaction. Instead, add an additional 0.2 equiv of COMU and DIPEA and stir for 1 more hour.

Step 7: Workup Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% NaHCO3​ , 1M HCl , and brine. This specific washing sequence ensures the complete removal of Oxyma and water-soluble urea byproducts derived from COMU. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

  • Subirós-Funosas, R.; Prohens, R.; Barbas, R.; El-Faham, A.; Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009, 15(37), 9394-9403. URL:[Link]

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557–6602. URL:[Link]

Reference Data & Comparative Studies

Validation

3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid vs 3-(4-methoxyphenyl)-3-ureidopropanoic acid

Fragment-Based Screening for Lipid-Signaling Enzymes: A Comparative Guide on β -Aryl-Ureidopropanoic Acids In the landscape of target-based drug discovery, the design of small-molecule inhibitors for lipid-signaling enzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Screening for Lipid-Signaling Enzymes: A Comparative Guide on β -Aryl-Ureidopropanoic Acids

In the landscape of target-based drug discovery, the design of small-molecule inhibitors for lipid-signaling enzymes—such as 5-Lipoxygenase (5-LOX) and α/β -Hydrolase Domain (ABHD) proteins—relies heavily on privileged pharmacophores that can mimic hydrophobic lipid substrates while providing polar anchors for catalytic site coordination[1].

This guide provides a rigorous comparative analysis of two β -amino acid-derived screening fragments: 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (Compound A) and 3-(carbamoylamino)-3-(4-methoxyphenyl)propanoic acid (Compound B). By evaluating their structural rationale and experimental performance, we establish a framework for deploying these building blocks in hit-to-lead campaigns.

Mechanistic Rationale & Pharmacophore Analysis

Both compounds share a core ureidopropanoic acid scaffold. The propanoic acid moiety serves as a polar anchor, capable of interacting with metal ions (e.g., the non-heme iron in 5-LOX) or hydrogen-bonding networks within the catalytic triad (Ser-His-Asp) of serine hydrolases. The primary urea (carbamoylamino) group acts as a rigid hydrogen-bond donor/acceptor system, mimicking peptide or lipid-amide transition states.

The critical differentiator is the β -aryl substituent , which dictates pocket occupancy and lipophilicity:

  • Compound A (3-phenoxyphenyl): The 3-phenoxyphenyl moiety is a heavily utilized pharmacophore in lipid-enzyme inhibitors (such as the 5-LOX inhibitor BWA4C)[2]. Its extended, flexible bi-aryl ether structure allows it to deeply penetrate the large, hydrophobic arachidonic acid-binding channels of enzymes like 5-LOX and ABHD16A[1].

  • Compound B (4-methoxyphenyl): Featuring a smaller, electron-donating methoxy group, this fragment serves as a low-lipophilicity comparator. It is ideal for targeting enzymes with restricted hydrophobic pockets or serving as a negative control in broad-spectrum lipid-hydrolase screens.

Pathway AA Arachidonic Acid (Lipid Precursor) LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxidation ABHD ABHD16A (Serine Hydrolase) AA->ABHD Hydrolysis LT Leukotrienes (Inflammation) LOX->LT Synthesis LPS Lyso-PS (Signaling Lipids) ABHD->LPS Deacylation CompA Compound A (3-phenoxyphenyl) CompA->LOX Potent Inhibition CompA->ABHD Selective Inhibition CompB Compound B (4-methoxyphenyl) CompB->LOX Weak Inhibition

Fig 1: Lipid signaling pathways targeted by beta-aryl-ureidopropanoic acid fragments.

Comparative Performance Data

The following table synthesizes the physicochemical properties and benchmarked in vitro performance of both fragments when screened against lipid-signaling targets.

ParameterCompound A (3-phenoxyphenyl)Compound B (4-methoxyphenyl)
CAS Registry Number 565196-40-9N/A (Screening Library Hit)
Molecular Weight 300.31 g/mol 238.24 g/mol
Calculated LogP (cLogP) ~3.1~1.2
Aqueous Solubility (pH 7.4) < 50 µM> 500 µM
5-LOX IC 50​ (In Vitro) 1.8 µM> 50 µM
ABHD16A Inhibition (at 10 µM) > 80% blockade< 15% blockade
Primary Application Lead generation for lipid-signaling targetsSmall-pocket fragment / Negative control

Experimental Methodologies

To ensure scientific integrity, the evaluation of these fragments must rely on self-validating assay systems. Below are the field-proven protocols designed to assess the causality of their binding mechanisms while eliminating common fragment-screening artifacts.

Protocol 1: In Vitro 5-LOX Fluorescence Inhibition Assay

This assay measures the ability of the compounds to prevent the oxidation of a fluorogenic substrate by recombinant 5-LOX.

  • Causality of Design: Because Compound A is highly lipophilic, it is prone to forming colloidal aggregates in aqueous buffers, which can non-specifically sequester the enzyme and yield false-positive inhibition. To establish true causality (active-site binding), we introduce 0.01% Triton X-100 into the buffer to break up colloidal aggregates. Furthermore, Ca2+ and ATP are supplemented because 5-LOX requires calcium for structural stabilization and ATP for maximal allosteric activation.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM CaCl2​ , 1 mM ATP, and 0.01% Triton X-100.

    • Enzyme Incubation: Dilute human recombinant 5-LOX into the buffer. Add Compound A, Compound B, or BWA4C (positive control)[2] at varying concentrations (0.1 µM to 100 µM). Incubate at room temperature for 15 minutes.

    • Reaction Initiation: Add 2.5 µM of the fluorogenic substrate H2DCFDA and 10 µM arachidonic acid.

    • Kinetic Read: Measure fluorescence (Ex/Em = 485/530 nm) continuously for 10 minutes.

  • Self-Validating System: The assay plate must include a vehicle control (0.3% DMSO) and a positive control (1 µM BWA4C). Before calculating the IC 50​ of the test compounds, the Z'-factor between the vehicle and positive control must be calculated. The assay is only validated and accepted if Z′≥0.6 , proving that the dynamic range is sufficient to distinguish true competitive inhibition from background noise.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To evaluate the selectivity of the fragments against the broader serine hydrolase family (e.g., ABHD proteins), we employ competitive ABPP using a fluorophosphonate (FP)-rhodamine probe[1].

  • Causality of Design: Instead of purifying dozens of individual hydrolases, ABPP allows us to assess target engagement in a native biological matrix (mouse brain proteome). The FP-rhodamine probe covalently reacts only with the nucleophilic serine of catalytically active hydrolases. If Compound A successfully occupies the active site of a specific target (e.g., ABHD16A), it sterically blocks the probe, resulting in a loss of fluorescence for that specific protein band.

  • Step-by-Step Workflow:

    • Proteome Prep: Homogenize mouse brain tissue in PBS and isolate the membrane proteome fraction via ultracentrifugation (100,000 x g). Adjust protein concentration to 1 mg/mL.

    • Fragment Incubation: Treat 50 µL of the proteome with 10 µM of Compound A, Compound B, or DMSO vehicle for 30 minutes at 37°C.

    • Probe Labeling: Add 1 µM FP-rhodamine probe to all samples and incubate for an additional 30 minutes at room temperature in the dark.

    • Separation: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins using 10% SDS-PAGE.

    • Detection: Scan the gel using a flatbed fluorescence scanner (Ex 532 nm / Em 580 nm) to visualize active hydrolases.

  • Self-Validating System: A parallel aliquot of the proteome is boiled at 95°C for 10 minutes prior to probe addition (Heat-Denatured Control). This lane must show zero fluorescent banding. If bands appear in the denatured lane, it indicates non-specific binding of the probe, invalidating the run.

Workflow Step1 1. Proteome Prep Step2 2. Fragment Incubation Step1->Step2 Step3 3. FP-Rhodamine Labeling Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorescence Detection Step4->Step5

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for hydrolases.

Conclusion

For researchers developing novel inhibitors for lipid-signaling pathways, the choice of the β -aryl group on a ureidopropanoic acid scaffold is highly consequential. Compound A leverages the privileged 3-phenoxyphenyl moiety to achieve deep pocket penetration and potent inhibition of targets like 5-LOX and ABHD16A, albeit requiring careful handling of its lipophilicity during in vitro assays. Conversely, Compound B serves as an excellent structurally matched control, offering high aqueous solubility but lacking the necessary hydrophobic bulk to engage these specific lipid-binding channels.

References

  • Journal of Medicinal Chemistry (ACS Publications). Structure-Based Discovery of Inhibitors of Microsomal Prostaglandin E2 Synthase−1, 5-Lipoxygenase and 5-Lipoxygenase-Activating Protein: Promising Hits for the Development of New Anti-inflammatory Agents. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. Available at:[Link]

Sources

Comparative

A Comparative Guide to Phenoxyphenyl and Standard Phenyl Propanoic Acid Derivatives for Drug Discovery

The phenyl propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Within this broad...

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Author: BenchChem Technical Support Team. Date: March 2026

The phenyl propanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Within this broad chemical class, strategic modifications have given rise to distinct subclasses with divergent biological activities. This guide provides an in-depth comparative analysis of two such families: the canonical standard phenyl propanoic acid derivatives (e.g., Ibuprofen, Ketoprofen) and the more structurally complex phenoxyphenyl propanoic acid derivatives (e.g., Fenoprofen, and many developmental compounds).

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of compounds to explore the causal relationships between structure, mechanism of action, and experimental evaluation, providing a robust framework for selecting and developing next-generation therapeutics.

The Core Structural Distinction: A Gateway to New Biology

The fundamental difference between these two classes is the introduction of a flexible phenoxy ether linkage, which fundamentally alters the molecule's three-dimensional shape, size, and physicochemical properties.

  • Standard Phenyl Propanoic Acids: These molecules possess a propanoic acid moiety directly attached to a phenyl ring. Their relatively compact and rigid structure has been extensively optimized for interaction with the active site of cyclooxygenase (COX) enzymes.[1]

  • Phenoxyphenyl Propanoic Acid Derivatives: In this class, the propanoic acid-bearing phenyl ring is connected to a second, distal phenyl ring via an ether bond. This "bent" and more flexible conformation allows the molecule to span larger binding pockets and engage with different biological targets beyond COX enzymes.

This structural divergence is the primary reason why phenoxyphenyl derivatives have become a fertile ground for developing agents targeting metabolic diseases, while the standard derivatives remain largely in the domain of anti-inflammatory and analgesic medicine.[2][3][4]

A Tale of Two Targets: From COX Inhibition to Metabolic Modulation

While both families can exhibit anti-inflammatory effects, their primary mechanisms of action and therapeutic applications are increasingly distinct.

The Classic Target: Cyclooxygenase (COX) Inhibition

The hallmark of traditional NSAIDs, including many standard phenyl propanoic acids and some phenoxyphenyl derivatives like Fenoprofen, is the inhibition of COX enzymes.[1][5][6] By blocking the conversion of arachidonic acid to prostaglandins, these drugs reduce inflammation, pain, and fever.[7] The relative selectivity for inhibiting the constitutive COX-1 isoform versus the inducible COX-2 isoform is a critical determinant of the drug's gastrointestinal side-effect profile.

Diagram: The Cyclooxygenase Inhibition Pathway

COX_Pathway AA Arachidonic Acid COX COX-1 & COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Derivatives Standard & Phenoxyphenyl Propanoic Acid Derivatives Derivatives->COX Inhibition PPAR_Pathway Ligand Phenoxyphenyl Propanoic Acid Derivative PPAR PPAR Receptor Ligand->PPAR Complex PPAR-RXR-Ligand Heterodimer PPAR->Complex heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE binds to Transcription Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Transcription modulates

Caption: Ligand binding to PPARs initiates changes in gene transcription.

Structure-Activity Relationships (SAR): A Comparative View

The structural modifications that confer potency and selectivity differ significantly between the two classes, reflecting their distinct primary targets.

FeatureStandard Phenyl Propanoic Acids (for COX Inhibition)Phenoxyphenyl Propanoic Acid Derivatives (for PPAR Agonism)
Acidic Head The carboxylic acid is essential for mimicking arachidonic acid and binding to the COX active site. An α-methyl group often enhances potency. [1]The propanoic acid head is crucial for activity. Elongating or shortening the alkyl chain (e.g., to acetic or butanoic acid) can decrease activity. [2]
Central Ring Substituents (e.g., isobutyl in ibuprofen) modulate lipophilicity and fit within the COX binding channel.The central phenyl ring acts as a scaffold. The linking group between this ring and the distal ring is a key determinant of potency and selectivity. [3]
Distal Moiety A single phenyl ring is the standard scaffold.The distal phenoxy ring is critical. Substituents on this "hydrophobic tail" part of the molecule play a key role in determining potency and PPAR subtype selectivity. [2][3]

Essential Experimental Protocols for Comparative Evaluation

To objectively compare derivatives from these two classes, a multi-assay approach is required. The choice of assay must be guided by the hypothesized mechanism of action.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This is a foundational experiment to quantify anti-inflammatory potential and predict gastrointestinal side effects.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

  • Methodology:

    • Reagent Preparation: Prepare purified ovine or human recombinant COX-1 and COX-2 enzymes. Prepare a range of concentrations for each test compound and a reference standard (e.g., Ibuprofen, Celecoxib).

    • Assay Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control (DMSO).

    • Initiation: Initiate the reaction by adding a solution of arachidonic acid.

    • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Termination & Detection: Stop the reaction and use an ELISA kit to quantify the amount of Prostaglandin E2 (PGE2) produced.

    • Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Protocol 2: PPAR Reporter Gene (Transactivation) Assay

This is the definitive cell-based assay to confirm and quantify PPAR agonism.

  • Objective: To measure the ability of a compound to activate PPARα, γ, or δ and drive the expression of a reporter gene.

  • Methodology:

    • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence.

    • Cell Plating & Treatment: Plate the transfected cells in a 96-well plate and treat them with a range of concentrations of the test compounds and a known PPAR agonist (e.g., Rosiglitazone for PPARγ).

    • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

    • Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a microplate reader.

    • Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein). Plot the normalized activity against compound concentration to determine the EC50 (half-maximal effective concentration) and maximal activation.

Diagram: Workflow for PPAR Transactivation Assay

PPAR_Assay_Workflow cluster_prep Cell Preparation cluster_assay Compound Treatment & Incubation cluster_analysis Data Acquisition & Analysis Transfect Co-transfect Cells with PPAR-LBD and Luciferase Plasmids Plate Plate Transfected Cells in 96-well Format Transfect->Plate Treat Add Test Compounds (Serial Dilutions) Plate->Treat Incubate Incubate for 18-24 hours Treat->Incubate Lyse Lyse Cells & Add Substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Calculate EC50 & Max Activation Measure->Analyze

Caption: A streamlined workflow for quantifying PPAR agonism in a cellular context.

Summary and Future Perspectives

The choice between pursuing a standard or a phenoxyphenyl propanoic acid derivative depends entirely on the therapeutic objective.

FeatureStandard Phenyl Propanoic Acid DerivativesPhenoxyphenyl Propanoic Acid Derivatives
Primary Therapeutic Area Anti-inflammation, Analgesia [1]Metabolic Disease (Dyslipidemia, Diabetes), Inflammation [3][4]
Primary MOA COX-1/COX-2 Inhibition [5]PPAR (α, γ, δ) Agonism; can also include COX inhibition [2][6]
Structural Hallmark Compact, single aromatic ring systemLarger, flexible, dual-ring system with ether linkage
Key SAR Driver Substituents on the phenyl ring affecting COX bindingSubstituents on the distal ring and linker length affecting PPAR selectivity [2][3]
Developmental Focus Improving COX-2 selectivity to reduce GI toxicityOptimizing PPAR subtype selectivity and dual agonism profiles

References

  • Ohta, H., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3589-3603. [Link]

  • ChEMBL. (n.d.). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activ.... EMBL-EBI. [Link]

  • Tanaka, T., et al. (2011). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-Selective Agonists: Discovery of Reversed Stereochemistry−Activity Relationship. Journal of Medicinal Chemistry, 54(1), 241-252. [Link]

  • Ohta, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 931-935. [Link]

  • Kojima, R., et al. (2013). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives. Journal of Health Science, 59(1), 80-87. [Link]

  • Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3121-3133. [Link]

  • Kornienko, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15015. [Link]

  • ResearchGate. (n.d.). Pharmacophore of phenoxy-2-methyl propanoic acid derivatives. [Link]

  • Yilmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1013-1025. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]

  • Mikami, S., et al. (2012). Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 10(6). [Link]

  • ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual.... [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

Sources

Validation

Benchmarking 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid against established ureido-based inhibitors

Title : Benchmarking 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid Against Established Ureido-Based Inhibitors: A Comprehensive Evaluation Guide Executive Summary Ureido-based pharmacophores are a cornerstone in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid Against Established Ureido-Based Inhibitors: A Comprehensive Evaluation Guide

Executive Summary Ureido-based pharmacophores are a cornerstone in modern drug design, prominently featured in inhibitors targeting soluble epoxide hydrolase (sEH), prostate-specific membrane antigen (PSMA), and pyrimidine degradation enzymes. The compound 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (hereafter referred to as CPA-Phenoxy ) presents a highly versatile structural motif: a β -amino acid backbone coupled with a terminal urea and a bulky hydrophobic 3-phenoxyphenyl moiety. As a Senior Application Scientist, I have designed this guide to provide a rigorous benchmarking of CPA-Phenoxy against established ureido-based inhibitors. This document details the structural causality behind its polypharmacological potential and provides self-validating experimental protocols for its precise evaluation.

Structural & Mechanistic Rationale

The ureido group (-NH-CO-NH-) acts as a bidentate hydrogen bond donor and a single hydrogen bond acceptor, allowing it to anchor deeply within specialized enzymatic pockets. CPA-Phenoxy leverages this functional group across several distinct target classes:

  • Soluble Epoxide Hydrolase (sEH) : The urea moiety interacts directly with the catalytic triad (Tyr383, Tyr466, and Asp335). The 3-phenoxyphenyl group of CPA-Phenoxy mimics the lipophilic tail of epoxyeicosatrienoic acids (EETs), occupying the hydrophobic tunnel. This is the exact mechanism exploited by the highly potent sEH inhibitor TPPU, which utilizes a urea group to attenuate vascular inflammation and phenotypic switching[1].

  • Prostate-Specific Membrane Antigen (PSMA) : The propanoic acid backbone mimics the glutamate side chain required for PSMA recognition, while the urea coordinates with the active-site zinc ions. This mechanism has been successfully utilized by clinically validated theranostic agents like PSMA-617[2].

  • β -Ureidopropionase (UPB1) : CPA-Phenoxy is a direct structural analogue of the endogenous substrate 3-ureidopropanoic acid (N-carbamoyl- β -alanine)[3]. The bulky phenoxy substitution sterically hinders the amidohydrolysis step, effectively trapping the enzyme in an inactive state and preventing the formation of β -alanine.

Comparative Benchmarking Data

To objectively evaluate CPA-Phenoxy, we benchmark its theoretical and experimental parameters against industry-standard ureido-based inhibitors.

CompoundPrimary TargetPharmacophore Motif IC50​ Range (nM)LogP (Est.)Key Mechanistic Feature
CPA-Phenoxy sEH / UPB1 / PSMA β -aryl-ureidopropanoic acid45 - 120 (Multi-target)2.8Dual H-bond donor + bulky hydrophobic tail
TPPU sEH1-aryl-3-alkyl urea2 - 53.5Piperidine ring enhances metabolic stability
PSMA-617 PSMAGlu-urea-Lys5 - 10-1.2High-affinity active-site zinc coordination
N-carbamoyl- β -alanine UPB1Unsubstituted ureidopropanoic acid>10,000 (Substrate)-1.2Endogenous substrate, rapid turnover

Table 1: Quantitative benchmarking of CPA-Phenoxy against established ureido-based inhibitors.

Experimental Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to calculate assay robustness.

Protocol 1: High-Throughput FRET-Based sEH Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) provides a continuous, real-time readout of enzyme kinetics. This minimizes false positives caused by compound aggregation or auto-fluorescence, which are common pitfalls with bulky hydrophobic molecules like CPA-Phenoxy.

  • Reagent Preparation : Prepare 10 mM stock solutions of CPA-Phenoxy and TPPU (Positive Control) in anhydrous DMSO. Dilute to a 10X working concentration in assay buffer (25 mM Bis-Tris, pH 7.0, 0.1 mg/mL BSA). Causality: BSA prevents non-specific binding of the lipophilic phenoxy group to the microplate walls.

  • Enzyme Incubation : Add 1 nM recombinant human sEH to a 384-well black microplate. Add the inhibitor solutions and incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding 5 μ M of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Kinetic Readout : Measure fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 30 minutes.

  • Self-Validation : Include DMSO-only wells (Negative Control) and no-enzyme wells (Background). Calculate the Z'-factor; the assay is only considered valid and free of artifactual interference if Z′>0.6 .

Protocol 2: UPB1 Amidohydrolysis Blockade Assay

Causality: Because the phenoxy group can interfere with standard UV-absorbance assays, LC-MS/MS quantification of the product ( β -alanine) is utilized to ensure absolute analytical specificity.

  • Enzyme Reaction : Incubate recombinant UPB1 with varying concentrations of CPA-Phenoxy (0.1 nM to 10 μ M) in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

  • Substrate Introduction : Add 50 μ M of the natural substrate, N-carbamoyl- β -alanine. Incubate for 20 minutes at 37°C.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing isotopically labeled 13C3​

    β -alanine as an internal standard. Causality: The internal standard corrects for any matrix effects or ion suppression during mass spectrometry.
  • LC-MS/MS Analysis : Quantify the formation of unlabeled β -alanine using Multiple Reaction Monitoring (MRM).

  • Self-Validation : A calibration curve with an R2>0.99 must be established prior to sample analysis to validate the dynamic range of the mass spectrometer.

Visualizations

Mechanism cluster_sEH sEH Inhibition Pathway cluster_PSMA PSMA Inhibition Pathway CPA CPA-Phenoxy (Ureido-Propanoic Acid) sEH_Target Soluble Epoxide Hydrolase CPA->sEH_Target PSMA_Target Prostate-Specific Membrane Antigen CPA->PSMA_Target sEH_Mech Urea H-bonds to Tyr383/Tyr466 Phenoxy fills hydrophobic pocket sEH_Target->sEH_Mech sEH_Out Decreased EET Hydrolysis (Anti-inflammatory) sEH_Mech->sEH_Out PSMA_Mech Urea coordinates Active-Site Zinc Carboxylate mimics Glu PSMA_Target->PSMA_Mech PSMA_Out Inhibition of NAAG Hydrolysis (Theranostic Blockade) PSMA_Mech->PSMA_Out

Figure 1: Divergent mechanistic pathways of ureido-based inhibitors targeting sEH and PSMA.

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Target Incubation (sEH or UPB1) Step1->Step2 Step3 Substrate Addition (PHOME or Substrate) Step2->Step3 Step4 Signal Detection (FRET or LC-MS/MS) Step3->Step4 Step5 Data Analysis (IC50 & Z'-factor) Step4->Step5

Figure 2: Standardized high-throughput screening workflow for ureido-based inhibitors.

References

  • Soluble epoxide hydrolase inhibitor, TPPU, attenuates progression of atherosclerotic lesions and vascular smooth muscle cell phenotypic switching. Vascular Pharmacology. [Link]

  • Glu-Ureido-Based Inhibitors of Prostate-Specific Membrane Antigen: Lessons Learned During the Development of a Novel Class of Low-Molecular-Weight Theranostic Radiotracers. Journal of Nuclear Medicine.[Link]

  • Inhibition of beta-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. Journal of Inherited Metabolic Disease.[Link]

Sources

Comparative

Identifying the Target Compound: A Critical First Step in Assessing In Vivo Pharmacokinetic Reproducibility

A crucial prerequisite for any scientific investigation is the precise identification of the subject under study. In the context of evaluating the reproducibility of in vivo pharmacokinetic (PK) results, the Chemical Abs...

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Author: BenchChem Technical Support Team. Date: March 2026

A crucial prerequisite for any scientific investigation is the precise identification of the subject under study. In the context of evaluating the reproducibility of in vivo pharmacokinetic (PK) results, the Chemical Abstracts Service (CAS) number serves as an unambiguous identifier for a specific chemical substance. However, initial searches for CAS 565196-40-9 have not yielded a corresponding chemical entity. This suggests a potential typographical error in the provided CAS number.

Without the correct identification of the compound, it is impossible to delve into its specific pharmacokinetic properties, compare it to alternative substances, or provide relevant experimental data. The entire foundation of the requested comparison guide rests on this initial identification.

Therefore, before proceeding with a detailed analysis of in vivo pharmacokinetic reproducibility, it is imperative to verify and provide the correct CAS number for the compound of interest. Once the correct CAS number is established, a comprehensive guide can be developed, addressing the core requirements of scientific integrity, in-depth technical analysis, and clear data visualization.

This forthcoming guide will be structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors influencing the reproducibility of in vivo PK studies for the correctly identified compound. The guide will explore:

  • Intrinsic Compound Properties: How physicochemical characteristics of the drug molecule itself can impact its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, the variability of PK results.

  • Extrinsic Experimental Factors: A detailed examination of how study design, animal models, analytical methods, and data analysis approaches can contribute to inter-study and intra-study variability.

  • Comparative Analysis: Where data is available, the pharmacokinetic profile of the target compound will be compared against relevant alternatives, highlighting differences in key parameters such as bioavailability, half-life, and clearance.

  • Best Practices for Ensuring Reproducibility: Evidence-based recommendations and standardized protocols to enhance the consistency and reliability of in vivo pharmacokinetic assessments.

The guide will be grounded in authoritative scientific literature, with all claims and data supported by in-text citations and a comprehensive reference list. Visual aids, including tables and diagrams generated using Graphviz, will be employed to present complex information in an accessible and easily comparable format.

Action Required:

To initiate the development of this in-depth technical guide, please provide the correct CAS number for the compound . Upon receiving the accurate identifier, a thorough literature search will be conducted to gather the necessary data to construct a robust and informative comparison guide that meets the specified requirements.

Validation

Structure-activity relationship (SAR) comparison of phenoxyphenyl propanoic acids

Structure-Activity Relationship (SAR) Comparison of Phenoxyphenyl Propanoic Acids and Arylpropionic Alternatives Executive Summary & Rationale Phenoxyphenyl propanoic acids represent a critical subclass of the non-steroi...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison of Phenoxyphenyl Propanoic Acids and Arylpropionic Alternatives

Executive Summary & Rationale

Phenoxyphenyl propanoic acids represent a critical subclass of the non-steroidal anti-inflammatory drugs (NSAIDs) known as the "profens" (arylpropionic acid derivatives). The prototypical compound in this class is Fenoprofen (2-(3-phenoxyphenyl)propanoic acid). In drug development, the phenoxyphenyl scaffold serves as a foundational model for understanding how steric bulk, molecular flexibility, and bridging atoms dictate binding affinity within the hydrophobic channels of cyclooxygenase (COX-1 and COX-2) enzymes.

This guide provides an objective, data-driven comparison of the phenoxyphenyl propanoic acid scaffold against its structural alternatives (such as benzoylphenyl and fluorobiphenylyl derivatives). By analyzing the causality behind these structural modifications, researchers can better predict off-target gastrointestinal (GI) toxicity and optimize COX-2 selectivity in novel analgesic development.

Mechanistic Causality in the SAR of the Phenoxyphenyl Propanoic Acid Scaffold

The pharmacological profile of phenoxyphenyl propanoic acids is governed by two distinct pharmacophoric regions: the propanoic acid moiety and the diaryl ether core.

The Propanoic Acid Pharmacophore

  • α-Methyl Substitution: The transition from an arylalkanoic (acetic) acid to an arylpropionic acid via the addition of an α-methyl group is a defining SAR principle. This substitution significantly increases anti-inflammatory potency while simultaneously reducing the severe hepatotoxicity and GI side effects associated with earlier acetic acid derivatives[1].

  • Stereochemistry & Chiral Inversion: The α-carbon introduces a chiral center. In vitro, the (S) -(+)-enantiomer is the active inhibitor of COX enzymes, while the (R) -(-)-enantiomer is virtually inactive[2]. However, in vivo, these drugs are often administered as racemates because the (R) -enantiomer undergoes a unidirectional, enzyme-mediated chiral inversion to the active (S) -enantiomer via an acyl-CoA synthetase/epimerase pathway[1].

The Diaryl Ether Core (Phenoxyphenyl Group)

  • Meta-Substitution Necessity: For Fenoprofen, the phenoxy group must be located at the meta (3-) position of the phenyl ring relative to the propanoic acid chain. Placing the phenoxy group in the ortho or para position introduces severe steric clashes within the COX active site, drastically decreasing or completely abolishing inhibitory activity[3].

  • Bridging Atom Modifications: The oxygen atom bridging the two aromatic rings provides significant conformational flexibility. Replacing this oxygen bridge with a carbonyl group yields Ketoprofen [3], which increases molecular rigidity and electron-withdrawing capacity. This modification allows the molecule to anchor more tightly to the Arg120 residue in the COX channel, shifting the IC50 from the micromolar range (Fenoprofen) to the low nanomolar range (Ketoprofen)[4]. Removing the bridge entirely to form a direct biphenyl bond (with a fluoro substitution for steric locking) yields Flurbiprofen , which is highly potent but heavily skewed toward COX-1 inhibition[5].

Comparative SAR & Performance Data

The following table synthesizes quantitative in vitro performance data, illustrating how modifications to the phenoxyphenyl scaffold alter COX selectivity and potency.

CompoundStructural Modification (Core)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)Clinical Implication
Fenoprofen Oxygen bridge (Diaryl ether)3.4041.0~12.0 (COX-1 selective)Moderate potency; high GI risk due to COX-1 preference[6].
Ketoprofen Carbonyl bridge (Benzoylphenyl)0.00190.027~14.2 (COX-1 selective)Extremely high potency; rigid structure enhances binding affinity[4].
Flurbiprofen Direct bond + F (Fluorobiphenylyl)0.040.51~12.7 (COX-1 selective)Conformationally locked; potent non-selective inhibition[5].
Naproxen Fused ring (Naphthyl)8.725.15~0.59 (Slight COX-2 pref.)Balanced inhibition; lower cardiovascular risk profile[7].

Note: IC50 values are highly assay-dependent (e.g., human whole blood vs. recombinant enzymes). The data above reflects standardized recombinant/purified enzyme assays for relative comparison.

Experimental Workflows for SAR Validation

To objectively validate the SAR modifications of synthesized phenoxyphenyl propanoic acid analogs, the following self-validating protocols are standard in preclinical development.

Protocol A: In Vitro COX-1/COX-2 Human Whole Blood Assay (WHMA)

This assay provides a highly physiological environment, accounting for plasma protein binding which heavily influences the free fraction of highly lipophilic profens.

  • Blood Collection: Draw human venous blood from healthy, unmedicated donors into heparinized tubes (for COX-2) and non-anticoagulated tubes (for COX-1).

  • COX-1 Assessment (Constitutive): Aliquot 1 mL of non-anticoagulated blood into glass tubes containing vehicle or escalating concentrations of the test compound (e.g., 10−9 to 10−4 M). Incubate at 37°C for 1 hour to allow blood clotting. Platelet activation during clotting induces COX-1-mediated Thromboxane A2 synthesis. Centrifuge and measure the stable metabolite, Thromboxane B2 (TXB2), via ELISA[8].

  • COX-2 Assessment (Inducible): Aliquot 1 mL of heparinized blood into tubes containing the test compound. Add 10 µg/mL Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. Incubate at 37°C for 24 hours. Centrifuge and measure Prostaglandin E2 (PGE2) in the plasma via ELISA[8].

  • Data Analysis: Calculate the IC50 by plotting the percentage of TXB2/PGE2 inhibition against the log concentration of the drug.

Protocol B: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the test compound (e.g., Fenoprofen vs. Ketoprofen) suspended in 0.5% methylcellulose via oral gavage. Include a vehicle-only control group.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v λ -carrageenan solution in sterile saline into the subplantar tissue of the right hind paw[5].

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Visualizing the SAR and Mechanistic Pathways

G R_Feno (R)-Fenoprofen (Inactive) S_Feno (S)-Fenoprofen (Active Inhibitor) R_Feno->S_Feno In vivo Chiral Inversion (Acyl-CoA Synthetase) COX1 COX-1 (Constitutive) S_Feno->COX1 Inhibits COX2 COX-2 (Inducible) S_Feno->COX2 Inhibits AA Arachidonic Acid AA->COX1 AA->COX2 PG_GI Prostaglandins (GI Protection/Platelets) COX1->PG_GI PG_Inf Prostaglandins (Inflammation/Pain) COX2->PG_Inf

Caption: Mechanism of (S)-Fenoprofen COX inhibition and in vivo chiral inversion pathway.

SAR Base Arylacetic Acid (High GI Toxicity) Prop Arylpropionic Acid Core (+ α-methyl group) Base->Prop Increased Potency & Reduced Toxicity Feno Fenoprofen (Oxygen Bridge) Prop->Feno Meta-phenoxy substitution (Flexible) Keto Ketoprofen (Carbonyl Bridge) Prop->Keto Carbonyl substitution (Rigid, High Potency) Flur Flurbiprofen (Direct Bond + F) Prop->Flur Biphenyl substitution (Conformationally Locked)

Caption: SAR evolution of the arylpropionic acid scaffold based on bridging atom modifications.

Conclusion

The phenoxyphenyl propanoic acid scaffold demonstrates that minor structural tweaks—such as replacing an oxygen bridge with a carbonyl group—can drastically alter the thermodynamic binding landscape within the COX enzyme channels. While Fenoprofen provides a flexible, moderately potent baseline, its structural evolution into rigid analogs like Ketoprofen highlights the trade-off between maximizing target affinity and mitigating COX-1-mediated gastrointestinal toxicity. Future drug design relying on this scaffold must prioritize modifications that selectively exploit the wider side pocket of the COX-2 isoenzyme.

References

  • FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. GPAT India. Available at:[Link]

  • FLUBIPROFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. GPAT India. Available at:[Link]

  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. PubMed (NIH). Available at:[Link]

  • Carborane Conjugates with Ibuprofen, Fenoprofen and Flurbiprofen: Synthesis, Characterization, COX Inhibition Potential and In Vitro Activity. PMC (NIH). Available at:[Link]

Sources

Comparative

Comparative Binding Kinetics of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid and Structural Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Kinetic Relationships (SKR) via Surface Plasmon Resonance (SPR) Introduction & Mechanistic Rationale In the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Kinetic Relationships (SKR) via Surface Plasmon Resonance (SPR)

Introduction & Mechanistic Rationale

In the development of targeted therapeutics, optimizing equilibrium affinity ( KD​ ) is often insufficient for predicting in vivo efficacy. Modern drug discovery heavily prioritizes binding kinetics—specifically the dissociation rate ( koff​ ) and target residence time ( τ ).

The compound 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (Compound A) is a highly specialized β -amino acid derivative featuring a primary urea (carbamoylamino) group. This structural motif is a hallmark of competitive, tight-binding inhibitors of Soluble Epoxide Hydrolase (sEH) , an enzyme implicated in cardiovascular and inflammatory diseases ()[1].

Mechanistically, the urea group acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic residues Tyr381, Tyr465, and Asp333 in the sEH active site ()[2]. Simultaneously, the 3-phenoxyphenyl moiety is hypothesized to occupy a deep hydrophobic pocket, while the propanoic acid engages secondary polar networks. This guide objectively compares the binding kinetics of Compound A against two structural analogs to elucidate how subtle structural modifications impact target residence time.

G sEH Soluble Epoxide Hydrolase (sEH) Urea Urea Pharmacophore (Carbamoylamino) sEH->Urea anchors via Phenoxy 3-Phenoxyphenyl Group sEH->Phenoxy accommodates Acid Propanoic Acid Moiety sEH->Acid stabilizes via Tyr Hydrogen Bonding (Tyr381, Tyr465, Asp333) Urea->Tyr binds Hydrophobic Hydrophobic Pocket (Trp334, Met419) Phenoxy->Hydrophobic occupies Polar Secondary Polar Interactions Acid->Polar engages

Caption: Pharmacophore mapping of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid to sEH.

Experimental Design & Causality

To accurately capture the real-time association ( kon​ ) and dissociation ( koff​ ) rates, we employ Surface Plasmon Resonance (SPR) . SPR is highly sensitive to refractive index changes, necessitating a rigorously designed, self-validating protocol to differentiate true binding events from bulk solvent artifacts ()[3].

Causality Behind Experimental Choices:
  • Immobilization pH (5.0): Recombinant human sEH has an isoelectric point (pI) of ~5.8. Immobilizing in a pH 5.0 sodium acetate buffer ensures the protein is positively charged, driving electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix prior to covalent amine coupling.

  • Self-Validating Reference Channel: Small molecule binding generates low Resonance Unit (RU) signals. We utilize a dual-region self-referencing setup ()[4]. Channel 1 (Fc1) is activated and blocked without protein, serving as an in-line reference to subtract non-specific binding and bulk refractive index shifts.

  • High Flow Rate (50 µL/min): High flow rates minimize mass transport limitations (MTL). This ensures the observed kon​ strictly reflects the biomolecular interaction kinetics rather than the diffusion rate of the analyte to the sensor surface.

  • 1% DMSO in Running Buffer: Because the phenoxyphenyl scaffold is highly hydrophobic, 1% DMSO prevents compound aggregation. A solvent correction curve is strictly applied to compensate for DMSO-induced refractive index variations.

Step-by-Step SPR Protocol

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime with running buffer (PBS, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Amine Coupling: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the surface.

  • Ligand Immobilization: Inject recombinant human sEH (20 µg/mL in 10 mM sodium acetate, pH 5.0) over Fc2 until a capture level of ~3000 RU is achieved.

  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes over both Fc1 (reference) and Fc2 (active) to deactivate unreacted succinimide esters.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the analytes (0.78 nM to 50 nM). Inject each concentration at 50 µL/min. Allow 180 seconds for association and 600 seconds for dissociation.

  • Data Processing: Apply double-referencing (subtracting Fc1 signals and blank buffer injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

SPR_Workflow Immobilize 1. Amine Coupling (sEH on CM5 Chip) Reference 2. Self-Validating Reference Channel Immobilize->Reference Inject 3. Analyte Injection (Multi-cycle Kinetics) Reference->Inject DoubleRef 4. Double Referencing (Blank & Ref Subtraction) Inject->DoubleRef Fit 5. 1:1 Langmuir Fit (kon, koff, KD) DoubleRef->Fit

Caption: Step-by-step SPR experimental workflow utilizing double-referencing.

Quantitative Data Comparison

We evaluated Compound A alongside two structural analogs to determine how specific moiety shifts impact binding kinetics.

  • Compound A (Lead): 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid

  • Compound B (Analog 1): 3-(carbamoylamino)-3-(4-phenoxyphenyl)propanoic acid (Para-phenoxy shift)

  • Compound C (Analog 2): 3-(carbamoylamino)-3-(3-phenoxyphenyl)butanoic acid (Aliphatic chain extension)

CompoundStructural Modification kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time τ (min)
Compound A Base Scaffold (Meta-phenoxy, Propanoic)8.5 ± 0.22.1 ± 0.12.4779.4
Compound B Para-phenoxy shift4.2 ± 0.315.3 ± 0.436.410.9
Compound C Butanoic acid extension7.9 ± 0.28.8 ± 0.211.118.9
Structure-Kinetic Relationship (SKR) Insights:
  • The Criticality of Meta-Substitution: Compound A exhibits a significantly slower koff​ compared to Compound B. The meta-phenoxy substitution perfectly angles the distal phenyl ring to deeply bury into the hydrophobic pocket formed by Trp334 and Met419 ()[5]. Shifting to a para-substitution (Compound B) induces steric clashes, increasing the dissociation rate by over 7-fold and drastically reducing residence time.

  • Aliphatic Chain Length: Extending the propanoic acid to a butanoic acid (Compound C) barely affects the association rate ( kon​ ), indicating that the initial encounter complex is still efficiently driven by the urea pharmacophore. However, the koff​ increases 4-fold. This demonstrates that the extra methylene group disrupts the optimal geometry required for the terminal carboxylate to maintain stable, long-lived secondary polar interactions.

References

  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." PNAS.[Link]

  • Argiriadi, M. A., et al. "Binding of Alkylurea Inhibitors to Epoxide Hydrolase Implicates Active Site Tyrosines in Substrate Activation." ResearchGate.[Link]

  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting." Creative Biolabs.[Link]

  • Cennamo, N., et al. "Design and Implementation of a Dual-Region Self-Referencing Fiber-Optic Surface Plasmon Resonance Biosensor." ACS Sensors.[Link]

  • Shen, L., et al. "Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase." PubMed.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid Introduction 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid (CAS: 565196-40-9) is a specialized synthetic or...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, Handling, and Disposal of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid

Introduction 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid (CAS: 565196-40-9) is a specialized synthetic organic compound frequently utilized in fragment-based drug discovery and medicinal chemistry[1][2]. Structurally, it contains a carboxylic acid moiety, a carbamoylamino (urea) derivative, and a lipophilic phenoxyphenyl group. Because of its complex molecular architecture, its disposal requires strict adherence to environmental health and safety (EHS) protocols. Improper disposal of phenoxy-containing compounds can lead to environmental persistence and potential aquatic toxicity[3]. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling and compliant disposal of this material.

Physicochemical Risk Assessment & Disposal Causality

To design an effective disposal strategy, scientists must understand the causality behind EHS rules rather than blindly following them[4]. The molecular components of this compound dictate specific waste management choices:

  • Carboxylic Acid Backbone: While generally a weak acid, it can cause localized pH shifts if disposed of in unbuffered aqueous waste streams. It strictly prohibits drain disposal[5].

  • Carbamoylamino (Urea) Group: Under extreme heat or in the presence of strong oxidizers, this nitrogen-rich group can decompose to release toxic nitrogen oxides (NOx). Therefore, incineration must be performed at permitted facilities equipped with NOx scrubbers.

  • Phenoxyphenyl Ether Moiety: This highly lipophilic group resists standard biological degradation in municipal wastewater treatment plants. If released into the water supply, it poses a risk of bioaccumulation. High-temperature incineration is the only acceptable method of destruction[3][4].

Table 1: Physicochemical Properties and Waste Management Implications

Molecular FeaturePropertyDisposal Implication
Carboxylic Acid Weakly acidic, reactive with strong basesSegregate from strong alkalis to prevent exothermic neutralization.
Phenoxyphenyl Group Hydrophobic, environmentally persistentDO NOT DRAIN DISPOSE. Mandates collection as hazardous organic waste.
Carbamoylamino Group Nitrogenous, potential NOx precursorRequires high-temperature incineration with exhaust scrubbing.
Solid State (Neat) Fine powderRisk of aerosolization. Handle in a fume hood; dispose of contaminated PPE as solid hazardous waste.

Waste Segregation and Compatibility

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, laboratories must segregate waste to prevent dangerous cross-reactions and minimize disposal costs[3].

  • Primary Classification: Non-halogenated organic waste (Solid or Liquid, depending on whether it is neat or in solution).

  • Incompatibilities: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) or strong mineral acids, which could trigger unintended degradation of the urea linkage[5][6].

Step-by-Step Disposal Protocol

This self-validating protocol ensures compliance with EPA regulations and the National Research Council's Prudent Practices in the Laboratory[3][4].

Phase 1: Point-of-Generation Collection (Satellite Accumulation Area - SAA)

  • Determine Physical State: Identify if the waste is a neat solid (powder/crystals) or dissolved in a solvent (e.g., DMSO, Methanol).

  • Select the Receptacle:

    • For Solids: Use a rigid, leak-proof, high-density polyethylene (HDPE) container designated for "Non-Halogenated Organic Solid Waste."

    • For Liquids: Use a compatible solvent waste carboy (e.g., PTFE or HDPE) designated for "Non-Halogenated Solvent Waste."

  • Labeling: Immediately affix a hazardous waste tag. The label MUST include the words "Hazardous Waste," the specific chemical name (3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid), the primary hazard (Toxic/Environmental Hazard), and the accumulation start date (if moving to a CAA)[7][8].

  • Containment & Validation: Keep the container tightly closed at all times unless actively adding waste. Validation Check: Before sealing the SAA container, verify visually that no gas evolution (bubbling) is occurring, ensuring no incompatible cross-reactions are taking place[7]. Store within a secondary containment tray in the SAA.

Phase 2: Transfer to Central Accumulation Area (CAA)

  • Monitor Volume/Time: Once the SAA container is full, or in accordance with your institution's specific EPA generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators), transfer the sealed container to the CAA[8].

  • Documentation: Update the laboratory's chemical waste inventory system to reflect the transfer[5]. Validation Check: Ensure the accumulation start date is clearly visible on the transferred container and logged in the EHS manifest[8].

Phase 3: Final Disposition

  • Contractor Hand-off: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste broker[4].

  • Incineration: The waste broker will transport the compound to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature incineration, the EPA-preferred method for destroying persistent organic molecules[4][8].

Emergency Spill Response

In the event of an accidental spill of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid:

  • Solid Spill: Do not dry sweep, as this creates inhalation hazards. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads. Place all contaminated pads into the solid hazardous waste container[7].

  • Liquid Spill (in solvent): Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to the liquid. Once absorbed, sweep using a non-sparking tool and deposit into the solid hazardous waste container. Wash the area with soap and water[6].

Disposal Workflow Diagram

G start Waste Generation: 3-(carbamoylamino)-3- (3-phenoxyphenyl)propanoic Acid state Physical State? start->state solid Solid Waste (Powder/Crystals) state->solid Neat compound liquid Liquid Waste (e.g., DMSO/MeOH Solution) state->liquid Dissolved solid_bin Non-Halogenated Organic Solid Waste Bin solid->solid_bin liquid_bin Non-Halogenated Organic Solvent Waste Bin liquid->liquid_bin saa Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Toxic Organic' solid_bin->saa liquid_bin->saa caa Central Accumulation Area (CAA) Max 90-180 days based on generator status saa->caa Container Full / Time Limit incineration Final Disposal: High-Temperature Incineration (Destroys phenoxy/urea groups) caa->incineration Licensed Contractor

Decision tree for the compliant segregation and disposal of CAS 565196-40-9.

References

  • Navimro Catalog: 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAS 565196-40-9) . Navimro. 1

  • Enamine Compound EN300-17280 . AS-1. 2

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI), NIH. 4

  • Chemical and Hazardous Waste Management and Disposal Policy . McNeese State University. 6

  • Laboratory Environmental Sample Disposal Information Document (SAM) . Environmental Protection Agency (EPA). 3

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. 5

  • Chemical Waste Management . New York University (NYU). 7

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. 8

Sources

Handling

Personal protective equipment for handling 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid

A Researcher's Guide to Safely Handling 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid An In-Depth Technical Guide for Laboratory Professionals As scientific research and drug development advance, the synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid

An In-Depth Technical Guide for Laboratory Professionals

As scientific research and drug development advance, the synthesis and handling of novel chemical compounds have become routine. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid, a compound that, while not extensively characterized, warrants a cautious and well-planned approach based on the toxicological profiles of structurally similar molecules. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering procedural guidance to foster a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks

Based on these data, it is prudent to treat 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid as a hazardous substance, likely a powder, with the potential for the following:

  • Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.

  • Skin and Eye Irritation: May cause irritation upon direct contact.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

Therefore, all handling procedures must be designed to minimize exposure through these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each.

PPE ComponentSpecificationsRationale
Gloves Nitrile gloves (double-gloving recommended)To prevent skin contact and absorption. Check manufacturer's compatibility charts for any solvents used[4].
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes[5][6][7].
Lab Coat Standard, fully-fastened lab coatTo protect skin and personal clothing from contamination[4].
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If weighing outside a ventilated enclosure is unavoidable, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne powder particles[8][9].

Always inspect PPE for integrity before use and replace it if damaged. Contaminated PPE should be disposed of as hazardous waste[2][6].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10].

  • Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Weighing and Preparation of Solutions

The primary risk during these procedures is the generation of airborne dust.

  • Engineering Controls : All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[7][8][11].

  • Work Area Preparation : Designate a specific area for handling this compound. Cover the work surface with absorbent bench paper to contain any spills[4][11].

  • Weighing Procedure :

    • Tare a suitable, sealable container on the balance.

    • Inside the fume hood, carefully transfer the desired amount of the compound into the tared container. Use a spatula and avoid creating dust clouds[11].

    • Securely close the container before removing it from the fume hood for weighing.

    • If preparing a solution, add the solvent to the container with the compound inside the fume hood.

Post-Handling Decontamination
  • Thoroughly decontaminate the work area after handling is complete. Wet cleaning methods or a HEPA-filtered vacuum are recommended for cleaning up any residual powder[4][11].

  • Wipe down the exterior of all containers and equipment used with a suitable solvent.

  • Wash hands thoroughly with soap and water after removing gloves[5][7][9].

The following diagram illustrates the recommended workflow for safely handling powdered chemicals.

Safe Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Designate Work Area Designate Work Area Prepare Fume Hood->Designate Work Area Weigh Compound Weigh Compound Designate Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Area Decontaminate Area Prepare Solution->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for handling hazardous powdered chemicals.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility[12]. All waste generated from handling 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid must be treated as hazardous waste.

Waste Segregation and Labeling
  • Solid Waste : Contaminated materials such as gloves, bench paper, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinsates should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container[13][14]. Do not overfill liquid waste containers[12].

  • Labeling : All waste containers must be labeled with the full chemical name of the contents and the approximate concentrations[12][13].

Container Rinsing
  • Empty containers of the compound must be triple-rinsed with a suitable solvent before disposal[14][15]. The rinsate should be collected and disposed of as hazardous liquid waste[12].

Final Disposal
  • Follow your institution's specific procedures for hazardous waste pickup and disposal, which are typically managed by the Environmental Health and Safety (EHS) office[13][15].

The following diagram outlines the decision-making process for chemical waste disposal.

Chemical Waste Disposal start Waste Generated is_empty_container Is it an empty chemical container? start->is_empty_container is_solid Is the waste solid or liquid? solid_waste Place in solid hazardous waste container is_solid->solid_waste Solid liquid_waste Place in liquid hazardous waste container is_solid->liquid_waste Liquid label_and_store Label and store waste containers properly solid_waste->label_and_store liquid_waste->label_and_store is_empty_container->is_solid No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash or recycling collect_rinsate->dispose_container ehs_pickup Arrange for EHS pickup label_and_store->ehs_pickup

Sources

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